Product packaging for 2-Octyldodecyl acetate(Cat. No.:CAS No. 74051-84-6)

2-Octyldodecyl acetate

Cat. No.: B15347573
CAS No.: 74051-84-6
M. Wt: 340.6 g/mol
InChI Key: WHCASFSSRGWZGS-UHFFFAOYSA-N
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Description

2-Octyldodecyl acetate (CAS 74051-84-6) is a chemical compound with the molecular formula C22H44O2 and an average molecular mass of 340.59 g/mol . It is an ester derivative of 2-octyldodecanol, characterized by a bulky, branched alkyl chain architecture that confers unique physicochemical properties highly valuable in advanced research applications . In the field of materials science, particularly in organic electronics, the 2-octyldodecyl group is a critical structural motif for side-chain engineering . This large, branched alkyl chain is incorporated into the molecular design of conjugated polymers and small-molecule semiconductors to significantly enhance their solubility in organic solvents . This improved solubility enables cost-effective solution-processing techniques, which are essential for manufacturing next-generation devices such as organic thin-film transistors (OFETs) and organic solar cells . Furthermore, the specific structure of the 2-octyldodecyl chain plays a key role in modulating the solid-state morphology and molecular packing of the semiconducting material, which directly influences critical performance parameters like charge carrier mobility . For instance, isoindigo-based semiconductors functionalized with the 2-octyldodecyl group have demonstrated utility in the fabrication of n-type organic field-effect transistors . From a synthetic chemistry perspective, this compound serves as an informative model compound for investigating steric effects in esterification and hydrolysis reactions . The significant steric hindrance presented by the branched chain adjacent to the ester's carbonyl carbon can markedly influence reaction kinetics, providing valuable insights for physical organic chemistry studies . The compound can be synthesized via classical Fischer-Speier esterification, involving the acid-catalyzed reaction of acetic acid with 2-octyldodecanol, a process that is well-established for the preparation of structurally complex esters . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O2 B15347573 2-Octyldodecyl acetate CAS No. 74051-84-6

Properties

CAS No.

74051-84-6

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

2-octyldodecyl acetate

InChI

InChI=1S/C22H44O2/c1-4-6-8-10-12-13-15-17-19-22(20-24-21(3)23)18-16-14-11-9-7-5-2/h22H,4-20H2,1-3H3

InChI Key

WHCASFSSRGWZGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Octyldodecyl Acetate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-octyldodecyl acetate, a branched-chain ester with significant potential in pharmaceutical formulations. The document details its chemical structure and physical properties, offering a thorough understanding of its characteristics. A detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a discussion of its applications in drug delivery, particularly in topical formulations where it can function as an emollient and penetration enhancer. Furthermore, the guide explores the potential, though currently theoretical, interactions of lipid-based excipients like this compound with cellular signaling pathways.

Chemical Structure and Properties

This compound is the ester formed from the reaction of 2-octyldodecanol (a Guerbet alcohol) and acetic acid. Its branched-chain structure imparts unique physical and chemical properties compared to its linear isomers.

Chemical Structure:

Data Presentation: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 74051-84-6[1][2]
Molecular Formula C22H44O2[3][4]
Molecular Weight 340.59 g/mol [3]
Predicted XlogP 9.7[3]
Predicted Monoisotopic Mass 340.33413 Da[3]
Appearance Colorless to slightly yellow liquid (predicted)N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Insoluble in water; Soluble in organic solvents (predicted)N/A

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 2-octyldodecanol with acetic acid, using an acid catalyst. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.

Detailed Methodology: Fischer Esterification using a Dean-Stark Apparatus

Materials:

  • 2-Octyldodecanol

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-octyldodecanol, a 1.5 molar excess of glacial acetic acid, and a catalytic amount (approximately 1-2 mol%) of p-toluenesulfonic acid. Add toluene as a solvent to facilitate azeotropic removal of water.

  • Esterification: Assemble the Dean-Stark apparatus with the reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the reaction flask.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst. Repeat the washing until the aqueous layer is no longer acidic.

  • Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene solvent using a rotary evaporator.

  • Characterization: The resulting crude this compound can be further purified by vacuum distillation if necessary. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Applications in Drug Development

The unique properties of this compound, stemming from its branched alkyl chain, make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Role as an Emollient and Solvent:

Guerbet alcohol esters, such as this compound, are recognized for their excellent emollient properties.[5] They can improve the texture and feel of topical formulations, enhancing patient compliance. Their non-greasy nature and good spreading characteristics make them suitable for creams, lotions, and ointments.[6] As high molecular weight esters, they can also act as effective solvents for various active pharmaceutical ingredients (APIs), potentially increasing their solubility in the formulation.[6]

Potential as a Penetration Enhancer:

Lipid-based excipients are known to influence drug absorption through the skin.[7] The lipophilic nature of this compound allows it to interact with the lipid matrix of the stratum corneum, potentially disrupting its ordered structure and thereby enhancing the penetration of co-administered drugs. While specific studies on this compound are limited, the behavior of similar branched-chain fatty acid esters suggests a role in improving the dermal and transdermal delivery of APIs.[8][9]

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Work-up & Purification Reactants 2-Octyldodecanol Glacial Acetic Acid p-Toluenesulfonic acid Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Water_Removal Azeotropic Removal of Water Reflux->Water_Removal Neutralization Wash with NaHCO3 Water_Removal->Neutralization Drying Dry with MgSO4 Neutralization->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation (Optional) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Hypothetical Modulation by a Lipid-Based Excipient

G Drug Drug Molecule Formulation Topical Formulation Drug->Formulation Receptor Membrane Receptor Drug->Receptor Binding Excipient 2-Octyldodecyl Acetate Excipient->Formulation Cell_Membrane Cell Membrane Excipient->Cell_Membrane Membrane Fluidity Alteration Stratum_Corneum Stratum Corneum Formulation->Stratum_Corneum Application Stratum_Corneum->Cell_Membrane Enhanced Penetration Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory) Signaling_Cascade->Cellular_Response

Caption: Hypothetical modulation of a signaling pathway by a lipid-based excipient.

Discussion

This compound presents itself as a promising, yet underexplored, excipient for the pharmaceutical industry. Its branched structure offers advantages in terms of liquidity at lower temperatures and a favorable sensory profile for topical applications. The synthesis, while requiring careful control to ensure complete reaction, follows well-established chemical principles.

The primary application of this compound in drug development is likely as a component of topical and transdermal delivery systems. Its role as an emollient and solvent is supported by the known properties of Guerbet alcohol esters.[5][6] The potential for this molecule to act as a penetration enhancer is significant, as facilitating the passage of drugs through the stratum corneum is a major challenge in dermatology.[7]

The interaction of lipid-based excipients with cellular signaling pathways is an area of growing interest. While direct evidence for this compound is lacking, it is plausible that as a lipophilic molecule, it could transiently alter the fluidity of cell membranes. This alteration could, in turn, influence the function of membrane-bound receptors and downstream signaling cascades.[10][11] For instance, branched-chain fatty acid esters have been shown to possess anti-inflammatory properties by modulating immune responses.[12][13] Further research is warranted to investigate whether this compound exhibits similar bioactivity.

Conclusion

This compound is a branched-chain ester with a chemical profile that makes it a highly suitable candidate for use in advanced pharmaceutical formulations. This guide has provided a foundational understanding of its structure, properties, and a detailed protocol for its synthesis. While its primary role is envisioned in topical drug delivery as an emollient and solvent, the potential for this molecule to modulate drug penetration and interact with cellular signaling pathways presents exciting avenues for future research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the development of next-generation drug delivery systems.

References

2-Octyldodecyl Acetate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-octyldodecyl acetate, a branched-chain ester increasingly utilized in pharmaceutical and cosmetic formulations for its emollient and solvent properties. Due to its large, nonpolar structure, this compound exhibits excellent solubility in a wide range of organic solvents, a critical consideration for formulation development, drug delivery systems, and manufacturing processes.

Core Data Presentation: Qualitative Solubility of this compound

The following table outlines the anticipated qualitative solubility of this compound in a selection of common organic solvents. This information is derived from the general principle that "like dissolves like," where the large alkyl chain of this compound dictates its affinity for nonpolar and moderately polar organic liquids. For instance, the precursor alcohol, 2-octyldodecanol, is known to be miscible with alcohol and soluble in paraffin oil. Esters are also generally soluble in a variety of organic solvents.

Solvent ClassificationExample SolventsExpected Qualitative Solubility
Alcohols Ethanol, Isopropanol, n-ButanolSoluble / Miscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / Miscible
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / Miscible
Esters Ethyl Acetate, Isopropyl MyristateSoluble / Miscible
Hydrocarbons Hexane, Toluene, Mineral OilSoluble / Miscible
Chlorinated Solvents Dichloromethane, ChloroformSoluble / Miscible
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely Soluble to Moderately Soluble
Water -Insoluble

Experimental Protocol: Determination of this compound Solubility

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature incubator or water bath

  • Vortex mixer or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The exact amount will depend on the expected solubility; a starting point could be to add enough ester to constitute at least 20-30% of the total volume.

    • Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaking water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial to confirm that a saturated solution has been achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. It is critical to pre-condition the filter by passing a small amount of the saturated solution through it and discarding the filtrate to avoid adsorption losses.

  • Quantification:

    • Determine the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

    • Prepare a series of calibration standards of this compound in the same solvent to create a calibration curve.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the GC and determine the concentration based on the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the original concentration of this compound in the saturated solution, accounting for any dilutions made.

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess 2-octyldodecyl acetate to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45µm syringe filter E->F H Analyze sample by GC or other method F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate Solubility (e.g., g/100mL) I->J

Caption: Experimental workflow for determining the solubility of this compound.

Spectroscopic Profile of 2-Octyldodecyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-octyldodecyl acetate. Due to a lack of publicly available experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the analysis of similar long-chain esters. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this molecule.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of structurally similar long-chain esters. The values are referenced to a standard internal TMS (Tetramethylsilane) at 0.00 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm) Assignment
~4.05 (d, 2H)-CH₂-O-~171.0C=O
~2.05 (s, 3H)-C(=O)-CH₃~65.0-CH₂-O-
~1.55-1.65 (m, 1H)-CH(CH₂)-~35.0-40.0-CH(CH₂)-
~1.20-1.40 (m, 32H)-(CH₂)₈- and -(CH₂)₁₀-~31.9-(CH₂)n-
~0.88 (t, 6H)-CH₃~29.7-(CH₂)n-
~29.3-(CH₂)n-
~26.1-(CH₂)n-
~22.7-(CH₂)n-
~21.0-C(=O)-CH₃
~14.1-CH₃
Expected Infrared (IR) Spectroscopy Data

The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2925 (strong, sharp)C-H stretch (asymmetric)Alkane (CH₂)
~2855 (strong, sharp)C-H stretch (symmetric)Alkane (CH₂)
~1740 (strong, sharp)C=O stretchEster
~1465 (variable)C-H bendAlkane (CH₂)
~1375 (variable)C-H bendAlkane (CH₃)
~1240 (strong)C-O stretch (asymmetric)Ester
~1040 (strong)C-O stretch (symmetric)Ester
Predicted Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for a long-chain ester. The predicted data below is sourced from PubChem.[1]

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺341.34142
[M+Na]⁺363.32336
[M-H]⁻339.32686
[M+NH₄]⁺358.36796
[M+K]⁺379.29730

Expected Fragmentation:

Under electron ionization (EI), the most common fragmentation would be the McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a charged enol. Another significant fragmentation pathway would be the loss of the alkoxy group (-OR) to form an acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak for acetates.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with less fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Report Technical Report Structure_Confirmation->Report Final Data Compilation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use this information as a reference for their experimental work.

References

A Comprehensive Technical Guide to the Synthesis of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary synthetic routes for 2-octyldodecyl acetate, a branched-chain ester with applications in cosmetics, lubricants, and as a specialty solvent. The information compiled herein is intended to equip researchers and professionals in drug development and other scientific fields with a thorough understanding of the synthesis, including detailed experimental protocols, comparative data, and reaction pathways.

Introduction

This compound is the ester formed from the reaction of 2-octyldodecanol, a Guerbet alcohol, and an acetylating agent. Its branched alkyl chain imparts unique physicochemical properties, such as a low melting point, good thermal stability, and excellent spreadability, making it a valuable component in various formulations. This guide will explore the most common and effective methods for its synthesis: Fischer-Speier esterification, transesterification, and enzymatic catalysis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several established esterification methods. The choice of method often depends on factors such as desired purity, scalability, and environmental considerations.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1]

Reaction:

2-Octyldodecanol + Acetic Acid <--Acid Catalyst--> this compound + Water

This equilibrium reaction is typically driven to completion by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.

Experimental Protocol:

A representative procedure for the synthesis of this compound via Fischer-Speier esterification is as follows:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-octyldodecanol (1.0 mol), glacial acetic acid (1.2 mol), and a suitable solvent such as toluene (200 mL).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.01-0.05 mol).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (in this case, 1.0 mol).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.

Transesterification

Transesterification involves the reaction of an ester with an alcohol to produce a new ester and a new alcohol. For the synthesis of this compound, a common approach is the use of an acetate ester with a low boiling point alcohol, such as vinyl acetate or ethyl acetate. The use of vinyl acetate is particularly advantageous as it forms an unstable enol, which tautomerizes to acetaldehyde, driving the reaction to completion.[2]

Reaction (using vinyl acetate):

2-Octyldodecanol + Vinyl Acetate --> this compound + Vinyl Alcohol (tautomerizes to Acetaldehyde)

Experimental Protocol:

A general procedure for the transesterification of 2-octyldodecanol is outlined below:

  • Reactant and Catalyst Charging: In a reaction vessel, combine 2-octyldodecanol (1.0 mol) and an excess of vinyl acetate (1.5-2.0 mol), which can also serve as the solvent. Add a suitable catalyst, which can be an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Reaction: Heat the mixture, typically at a temperature that allows for the removal of the low-boiling acetaldehyde byproduct. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture.

    • If an acid catalyst was used, neutralize it with a mild base. If a base catalyst was used, neutralize it with a mild acid.

    • Remove the excess vinyl acetate and acetaldehyde by distillation.

  • Purification: The resulting this compound is then purified, typically by vacuum distillation.

Enzymatic Synthesis (Lipase-Catalyzed)

Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed to catalyze esterification and transesterification reactions under mild conditions, often leading to high purity products with minimal byproducts.[3][4] The transesterification with vinyl acetate is often favored in enzymatic reactions due to its irreversible nature.[2]

Experimental Protocol:

The following is a representative protocol for the lipase-catalyzed synthesis of this compound:

  • Enzyme and Substrate Preparation: Immobilized lipase (e.g., Novozym® 435, from Candida antarctica) is added to a solvent-free mixture of 2-octyldodecanol (1.0 mol) and vinyl acetate (1.5 mol). The reaction can also be performed in an organic solvent like hexane or toluene.

  • Reaction: The mixture is incubated at a controlled temperature, typically between 40-60°C, with constant stirring. The progress of the reaction is monitored by GC or HPLC.

  • Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme is recovered by filtration and can be washed and reused for subsequent batches.

  • Purification: The solvent (if used) and excess vinyl acetate are removed under reduced pressure. The final product is typically of high purity and may not require further purification. If necessary, flash chromatography can be employed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods for preparing long-chain branched esters, which can be considered representative for the synthesis of this compound.

ParameterFischer-Speier EsterificationTransesterification (Chemical)Enzymatic Synthesis (Lipase)
Catalyst H₂SO₄, p-TSANaOCH₃, H₂SO₄Immobilized Lipase (e.g., Novozym® 435)
Typical Reaction Temp. 100-140 °C60-100 °C40-60 °C
Typical Reaction Time 4-12 hours2-8 hours12-48 hours
Typical Yield 85-95%90-98%>95%
Purity (post-purification) >98%>98%>99%
Key Advantages Low-cost catalyst, scalableHigh conversion, fast reaction timesHigh selectivity, mild conditions, reusable catalyst
Key Disadvantages Harsh conditions, side reactionsRequires anhydrous conditionsLonger reaction times, higher catalyst cost

Visualization of Synthetic Pathways

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product A 2-Octyldodecanol C Esterification / Transesterification A->C B Acetylating Agent (Acetic Acid, Vinyl Acetate, etc.) B->C D Neutralization & Washing C->D Crude Product E Drying D->E F Solvent Removal E->F G Vacuum Distillation / Chromatography F->G H This compound G->H Purified Product

Caption: General workflow for the synthesis of this compound.

Fischer-Speier Esterification Pathway

The diagram below outlines the key steps in the acid-catalyzed Fischer-Speier esterification.

G A Acetic Acid C Protonation of Carbonyl Oxygen A->C B 2-Octyldodecanol D Nucleophilic Attack by Alcohol B->D C->D E Tetrahedral Intermediate D->E F Proton Transfer E->F G Elimination of Water F->G H Deprotonation G->H I This compound H->I J H+ (catalyst) H->J regenerated J->C

Caption: Mechanism of Fischer-Speier esterification.

Conclusion

The synthesis of this compound can be effectively achieved through various methods, each with its own set of advantages and disadvantages. The classical Fischer-Speier esterification remains a robust and cost-effective method for large-scale production. Chemical transesterification, particularly with vinyl acetate, offers high conversion rates and faster reaction times. For applications requiring high purity and mild reaction conditions, enzymatic synthesis using lipases presents an excellent, albeit potentially more expensive, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including cost, scale, and desired purity of the final product.

References

An In-depth Technical Guide on the Toxicological Data of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 2-octyldodecyl acetate. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes summaries of quantitative data, detailed experimental protocols based on established guidelines, and visualizations of experimental workflows.

Toxicological Data Summary

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral3,000 mg/kg[1]
LD50RabbitDermal> 5,000 mg/kg[1]
Inhalation--No data available[1]
Table 2: Skin and Eye Irritation
EndpointSpeciesResultsReference
Skin Corrosion/IrritationRabbitNo data available[1]
Serious Eye Damage/Irritation-No data available-

Note: While the Safety Data Sheet for this compound indicates the potential for skin and eye contact to warrant first aid measures, specific quantitative data from standardized irritation studies are not provided.[1]

Table 3: Sensitization
EndpointSpeciesResultsReference
Skin Sensitization-No data available-
Table 4: Genotoxicity
AssayTest SystemResultsReference
Mutagenicity-No data available-
Table 5: Carcinogenicity
AgencyClassificationReference
IARCNo component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen.[1]
NTPNo component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen.[1]
OSHANo component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. As specific study protocols for this compound are not publicly available, these descriptions are based on standardized OECD guidelines, which are broadly accepted and followed in toxicological research.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)
  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on a sighting study or existing information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)
  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dosing: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The duration of exposure is 24 hours.

  • Observations: Animals are observed for mortality and signs of toxicity at regular intervals for 14 days. Body weight is recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)
  • Test Animals: Albino rabbits are the preferred species.

  • Application: A small area of skin (approximately 6 cm²) is clipped, and the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

  • Exposure and Observation: After a 4-hour exposure period, the patch and any residual test substance are removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)
  • Test Animals: Albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, from initial characterization to the evaluation of various toxicity endpoints.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment physchem Physicochemical Characterization in_silico In Silico Prediction physchem->in_silico genotoxicity Genotoxicity Assays (e.g., Ames Test) in_silico->genotoxicity cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) genotoxicity->acute_toxicity cytotoxicity->acute_toxicity irritation Skin & Eye Irritation acute_toxicity->irritation sensitization Skin Sensitization irritation->sensitization repeated_dose Repeated Dose Toxicity sensitization->repeated_dose hazard_id Hazard Identification repeated_dose->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization

Caption: General workflow for toxicological assessment of a chemical.

References

The Environmental Fate of 2-Octyldodecyl Acetate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2-Octyldodecyl acetate, a Guerbet ester, is a large, branched-chain aliphatic ester. Due to its high molecular weight and predicted low water solubility, its environmental distribution is expected to be primarily within soil and sediment. The primary degradation pathway is anticipated to be biodegradation, initiated by enzymatic hydrolysis to 2-octyldodecanol and acetic acid, both of which are readily biodegradable. Abiotic degradation processes such as hydrolysis and photolysis are expected to be slow. The high lipophilicity of this compound suggests a potential for bioaccumulation; however, its large molecular size may limit its bioavailability and uptake by organisms.

Predicted Physicochemical Properties and Environmental Distribution

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its environmental fate and transport.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Environmental Fate
Molecular Weight340.6 g/mol Low volatility, tendency to partition to soil/sediment.
Water Solubility< 1 mg/LLow mobility in aqueous environments.
Log Kow (Octanol-Water Partition Coefficient)> 8High potential for adsorption to organic matter and bioaccumulation.
Vapor Pressure< 0.001 Pa at 25°CNot expected to be significantly present in the atmosphere.

The low water solubility and high Log Kow indicate that this compound will have a strong tendency to adsorb to soil organic carbon and sediment. Its movement through the soil column is expected to be limited, and it is unlikely to be found in significant concentrations in the aqueous phase.

Environmental Degradation Pathways

Biodegradation

The most significant pathway for the environmental degradation of this compound is expected to be biodegradation. As an ester, it is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the environment.

The initial step in the biodegradation of this compound is the cleavage of the ester bond to form 2-octyldodecanol (a Guerbet alcohol) and acetic acid. Both of these degradation products are expected to be readily biodegradable. Acetic acid is a simple organic acid that can be utilized by a wide range of microorganisms. 2-Octyldodecanol, a large branched-chain alcohol, is also expected to be biodegradable, ultimately being broken down into smaller molecules.

Biodegradation_Pathway This compound This compound 2-Octyldodecanol 2-Octyldodecanol This compound->2-Octyldodecanol Esterase Hydrolysis Acetic Acid Acetic Acid This compound->Acetic Acid Esterase Hydrolysis Further Biodegradation Further Biodegradation 2-Octyldodecanol->Further Biodegradation Acetic Acid->Further Biodegradation CO2 + H2O CO2 + H2O Further Biodegradation->CO2 + H2O

Caption: Proposed biodegradation pathway of this compound.

While no specific data exists for this compound, studies on similar long-chain esters suggest that biodegradation will occur, although the rate may be influenced by factors such as the degree of branching and the environmental conditions. Ready biodegradability tests (e.g., OECD 301 series) would be required for a definitive assessment.

Table 2: Illustrative Biodegradation Data for Analogous Esters

Test GuidelineAnalogous CompoundBiodegradation (%)Time (days)Result
OECD 301BCetyl Acetate> 6028Readily Biodegradable
OECD 301FIsostearyl Acetate> 6028Readily Biodegradable

This data is for illustrative purposes only and does not represent actual data for this compound.

Abiotic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For esters like this compound, this process is generally slow under neutral pH conditions and is significantly slower than biological degradation. The rate of hydrolysis is dependent on pH and temperature. While it can be catalyzed by acid or base, environmental conditions are typically not extreme enough for this to be a major degradation pathway. The half-life for abiotic hydrolysis of similar long-chain alkyl esters in water at neutral pH and 25°C is typically in the order of years.

Photolysis, or degradation by light, is not expected to be a significant environmental fate process for this compound. The molecule does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). Therefore, direct photolysis is unlikely. Indirect photolysis, mediated by other light-absorbing substances in the environment, is also expected to be a minor contributor to its overall degradation.

Environmental Transport and Distribution

Adsorption

The high predicted Log Kow of this compound indicates a strong affinity for organic matter. In soil and aquatic environments, it will predominantly partition to the solid phase (soil particles and sediment). This strong adsorption will limit its mobility and bioavailability. The organic carbon-water partition coefficient (Koc) is expected to be high, further indicating its immobility in soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The high lipophilicity (high Log Kow) of this compound suggests a potential for bioaccumulation in fatty tissues of organisms. However, its large molecular size may hinder its ability to pass through biological membranes, potentially mitigating the extent of bioaccumulation. Experimental studies, such as those following OECD Guideline 305 (Bioaccumulation in Fish: Flow-Through and Static), would be necessary to determine the actual bioaccumulation potential.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a series of standardized experimental studies would be required. The following provides an overview of key experimental protocols.

Biodegradation Testing Workflow

Biodegradation_Workflow cluster_screening Screening Tests (Ready Biodegradability) cluster_simulation Simulation Tests (Inherent Biodegradability) OECD 301B CO2 Evolution Test Pass Pass OECD 301B->Pass Fail Fail OECD 301B->Fail OECD 301D Closed Bottle Test OECD 301D->Pass OECD 301D->Fail OECD 301F Manometric Respirometry Test OECD 301F->Pass OECD 301F->Fail OECD 302A Modified SCAS Test Potentially Inherently Biodegradable Potentially Inherently Biodegradable OECD 302A->Potentially Inherently Biodegradable OECD 302B Zahn-Wellens Test OECD 302B->Potentially Inherently Biodegradable Test Substance Test Substance Test Substance->OECD 301B Test Substance->OECD 301D Test Substance->OECD 301F Readily Biodegradable Readily Biodegradable Pass->Readily Biodegradable Not Readily Biodegradable Not Readily Biodegradable Fail->Not Readily Biodegradable Not Readily Biodegradable->OECD 302A Not Readily Biodegradable->OECD 302B

Caption: Workflow for assessing the biodegradability of a chemical substance.

Methodology for OECD 301B (CO₂ Evolution Test):

  • Preparation of Inoculum: A mixed microbial population is obtained from the effluent of a domestic wastewater treatment plant.

  • Test Setup: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with the microbial population.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • Measurement: The amount of carbon dioxide (CO₂) produced from the biodegradation of the test substance is measured at regular intervals and is compared to the theoretical maximum amount of CO₂ that can be produced.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical maximum within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH

Methodology for OECD 111 (Hydrolysis as a Function of pH):

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Addition: A known concentration of the test substance is added to each buffer solution.

  • Incubation: The solutions are incubated at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).

  • Sampling and Analysis: Samples are taken at various time intervals, and the concentration of the remaining test substance is determined using a suitable analytical method (e.g., gas chromatography or liquid chromatography).

  • Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.

Conclusion

In the absence of specific experimental data, this guide provides a scientifically reasoned prediction of the environmental fate of this compound. The primary route of its removal from the environment is expected to be biodegradation, initiated by hydrolysis to biodegradable products. Its low water solubility and high lipophilicity will lead to its partitioning to soil and sediment, with limited mobility. While a potential for bioaccumulation exists based on its physicochemical properties, its large molecular size may limit uptake by organisms. To provide a definitive environmental risk assessment, experimental studies following standardized guidelines are essential.

2-Octyldodecyl Acetate: An Examination of its Role as a Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no evidence to support the classification of 2-octyldodecyl acetate as a known pheromone component in any insect or animal species. Extensive searches for its biological activity, synthesis, and field studies as a semiochemical have yielded no relevant results. Therefore, the creation of an in-depth technical guide on this compound as a pheromone, including quantitative data, experimental protocols, and signaling pathways, is not possible at this time due to the absence of foundational research.

While the specific compound this compound lacks documentation in the context of chemical ecology, it is important to note that various other long-chain acetate esters are well-established as significant pheromone components in a multitude of insect species. These molecules play crucial roles in behaviors such as mating, aggregation, and trail-following.

Closely Related and Structurally Similar Pheromones

For researchers, scientists, and drug development professionals interested in the broader class of acetate ester pheromones, several well-documented examples can serve as valuable points of reference. These include:

  • (Z)-9-Tetradecenyl acetate (Z9-14:OAc): A major pheromone component for numerous moth species, including the fall armyworm (Spodoptera frugiperda).[1]

  • (Z)-7-Dodecenyl acetate (Z7-12:OAc): Another common pheromone component in Lepidoptera, often found in combination with other acetates.[1]

  • (E,Z)-7,9-Dodecadienyl acetate (E7,Z9-12:OAc): The primary sex pheromone of the European grapevine moth (Lobesia botrana).[2]

  • Dodecyl acetate (12:OAc): A component of the sex pheromone blend of the fall armyworm.[1]

General Methodologies in Pheromone Research

The study of acetate esters and other pheromone components typically involves a standardized set of experimental protocols designed to identify, synthesize, and evaluate the biological activity of these semiochemicals. A general workflow for such research is outlined below.

Experimental Workflow in Pheromone Identification and Validation

Caption: A generalized workflow for the identification and validation of insect pheromones.

Synthesis of Related Acetate Esters

The synthesis of acetate esters for research purposes is a critical step in confirming their identity and in developing lures for pest management. A general method for synthesizing an acetate ester like dodecyl acetate involves the acetylation of the corresponding alcohol.

General Synthesis Protocol: Acetylation of an Alcohol

A common laboratory-scale synthesis of a simple acetate ester can be achieved through the following representative protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the parent alcohol (e.g., dodecanol) is dissolved in a suitable solvent, such as diethyl ether.

  • Acetylation: An acetylating agent, such as acetyl chloride or acetic anhydride, is added dropwise to the alcohol solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, the reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure acetate ester.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Octyldodecyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl acetate (CAS No. 74051-84-6) is an ester of 2-octyldodecanol and acetic acid.[1] While specific public data on the cosmetic applications of this compound is limited, its chemical structure suggests it belongs to a class of esters well-regarded in the cosmetic industry for their emollient and sensory properties. The branched-chain nature of the 2-octyldodecyl alcohol moiety is known to impart a light, non-greasy feel and good spreadability to cosmetic formulations.

These application notes and protocols are based on the expected performance of this compound, drawing parallels from structurally related 2-octyldodecyl esters such as 2-octyldodecyl oleate and 2-octyldodecyl myristate.[2][3] The provided experimental protocols offer a framework for researchers to quantitatively assess the performance of this compound in various cosmetic systems.

Application Notes

Primary Functions
  • Emollient: this compound is expected to function as an effective emollient, forming a protective layer on the skin's surface that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[2][3] Its branched structure likely contributes to a light, non-occlusive film.

  • Skin-Conditioning Agent: By softening and smoothing the skin, it improves the overall texture and appearance of the skin.[2]

  • Solvent: It can act as a solvent for oil-soluble active ingredients and UV filters, aiding in their uniform dispersion within a formulation.[2]

  • Silicone Alternative: Due to its anticipated light and silky sensory profile, this compound can be considered a viable plant-derived alternative to silicones like cyclomethicone and dimethicone in cosmetic formulations.[2][4]

Key Benefits in Formulations
  • Sensory Profile: Formulations containing this compound are predicted to have a smooth, velvety, and non-greasy after-feel.[2][3]

  • Spreadability: Its low viscosity and branched structure should contribute to excellent spreadability, facilitating the even application of creams, lotions, and color cosmetics.[2]

  • Pigment Wetting: Like other 2-octyldodecyl esters, it is likely a good wetting agent for pigments in color cosmetics, leading to better color payoff and a more uniform application.[4]

  • Stability: As a saturated ester, it is expected to have good oxidative stability.

Recommended Applications
  • Skincare: Face creams, body lotions, serums, and moisturizers.

  • Suncare: Sunscreen lotions and creams to improve sensory feel and aid in UV filter dispersion.

  • Color Cosmetics: Foundations, concealers, lipsticks, and eyeshadows to enhance spreadability and pigment dispersion.

  • Haircare: Conditioners and hair styling products to provide a silky, non-greasy feel.

Quantitative Data

The following tables present typical performance data for 2-octyldodecyl esters, which can be used as a benchmark for evaluating this compound.

Table 1: Comparative Sensory Profile of Emollients

Attribute2-Octyldodecyl Esters (Expected)CyclomethiconeIsopropyl Myristate
Initial Feel Light & SilkyVery Light & VolatileOily
Spreadability HighVery HighMedium
Playtime MediumShortLong
After-feel Powdery, Non-greasyDry, PowderyGreasy
Shine Low to MediumLowHigh

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 74051-84-6[1]
Molecular Formula C22H44O2[1]
Molecular Weight 340.58 g/mol [1]
Appearance Clear, colorless to pale yellow liquid (Expected)
Odor Faint, characteristic (Expected)
Solubility Oil Soluble

Experimental Protocols

Protocol for Sensory Evaluation of a Skin Cream

This protocol outlines a method for the sensory evaluation of a skin cream containing this compound compared to a control formulation.[5][6]

Objective: To assess the sensory attributes of a cream formulated with this compound.

Materials:

  • Test Cream (with 5% this compound)

  • Control Cream (without this compound)

  • Trained sensory panel (10-15 panelists)

  • Standardized application area (e.g., volar forearm)

  • Evaluation booths with controlled lighting and temperature

  • Data collection forms or software

Methodology:

  • Panelist Training: Train panelists on the definitions of sensory attributes (e.g., spreadability, absorbency, greasiness, smoothness, after-feel) and the use of a standardized rating scale (e.g., a 10-point scale).

  • Sample Preparation: Code the test and control samples with random three-digit numbers to blind the panelists.

  • Application: Instruct panelists to cleanse and dry the application area. A standardized amount of cream (e.g., 0.1g) is applied to a marked area on the forearm.

  • Evaluation: Panelists evaluate the sensory attributes at different time points:

    • T=0 (During Application): Spreadability, initial feel.

    • T=1 minute (After Application): Absorbency, greasiness, shine.

    • T=5 minutes (After Application): Smoothness, tackiness, overall after-feel.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between the test and control creams.

Protocol for Accelerated Stability Testing of an O/W Emulsion

This protocol describes a method for evaluating the physical and chemical stability of an oil-in-water (O/W) emulsion containing this compound under accelerated conditions.[7][8][9]

Objective: To assess the stability of an O/W emulsion containing this compound at elevated temperatures.

Materials:

  • Test Emulsion (with 5% this compound)

  • Stability chambers/ovens

  • pH meter

  • Viscometer

  • Microscope

  • Centrifuge

  • Packaging for the emulsion (glass jars and final intended packaging)

Methodology:

  • Initial Measurements (T=0): Record the initial characteristics of the emulsion:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation of droplet size.

    • Packaging Compatibility: Note any immediate changes to the packaging.

  • Storage Conditions: Place samples of the emulsion in stability chambers at the following conditions:

    • Room Temperature (25°C / 60% RH)

    • Accelerated Temperature (40°C / 75% RH)

    • Elevated Temperature (45°C / 75% RH)

    • Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h, for 3 cycles)

  • Evaluation Time Points: Evaluate the samples at specified intervals (e.g., 1, 2, and 3 months for accelerated conditions; 1, 3, 6, 12 months for room temperature).

  • Stability Assessment: At each time point, repeat the initial measurements and look for any signs of instability, such as:

    • Changes in color, odor, or appearance.

    • Significant shifts in pH or viscosity.

    • Phase separation (creaming, coalescence, or cracking).

    • Crystal formation.

    • Changes in the packaging.

  • Centrifugation Test: To assess emulsion stability, centrifuge a sample at 3000 rpm for 30 minutes and observe for any separation.[7]

Protocol for In-Vivo Skin Hydration Study

This protocol details a method for measuring the effect of a formulation containing this compound on skin hydration.[10][11][12]

Objective: To quantify the change in skin hydration after the application of a lotion containing this compound.

Materials:

  • Test Lotion (with 5% this compound)

  • Control Lotion (without this compound)

  • Corneometer® or similar device for measuring skin hydration

  • Human volunteers (with dry to normal skin)

  • Controlled environment room (constant temperature and humidity)

Methodology:

  • Volunteer Acclimatization: Have volunteers acclimatize in the controlled environment room for at least 30 minutes before measurements.

  • Baseline Measurement (T=0): Mark test sites on the volar forearms of the volunteers. Take baseline skin hydration measurements at each site using the Corneometer®.

  • Product Application: Apply a standardized amount of the test and control lotions to the designated test sites.

  • Post-Application Measurements: Take hydration measurements at specified time points (e.g., 1, 2, 4, 6, and 8 hours after application).

  • Data Analysis: Calculate the change in skin hydration from baseline for both the test and control lotions. Use statistical analysis to determine if the test lotion provides a significant increase in hydration compared to the control.

Visualizations

G cluster_formulation Cosmetic Formulation A This compound B Improved Sensory Profile A->B Provides light, non-greasy feel C Enhanced Skin Condition A->C Acts as an emollient D Stable Formulation A->D Good oxidative stability

Caption: Logical relationship of this compound in a cosmetic formulation.

G start Start: Sensory Evaluation panel Train Sensory Panel start->panel prep Prepare & Blind Samples panel->prep apply Standardized Application prep->apply eval0 Evaluate at T=0 (Spreadability, Initial Feel) apply->eval0 eval1 Evaluate at T=1 min (Absorbency, Greasiness) eval0->eval1 eval5 Evaluate at T=5 min (Smoothness, After-feel) eval1->eval5 analyze Statistical Analysis eval5->analyze end End: Report Results analyze->end G start Start: Stability Test initial Initial Measurements (T=0) (pH, Viscosity, Appearance) start->initial storage Store Samples at Various Conditions (25°C, 40°C, 45°C, Freeze-Thaw) initial->storage eval Evaluate at Time Points (e.g., 1, 2, 3 months) storage->eval check Check for Instability (Separation, Color/Odor Change) eval->check check->eval Continue Testing end End: Determine Shelf-Life check->end Instability Observed

References

Application Notes and Protocols: 2-Octyldodecyl Acetate as an Emollient in Skin Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl acetate is a branched-chain ester that serves as an emollient in skincare formulations. Its chemical structure contributes to a unique sensory profile and functional properties on the skin. This document provides detailed application notes, experimental protocols, and performance data for researchers and formulators interested in utilizing this compound. Emollients are crucial ingredients in cosmetic and dermatological products, designed to soften, soothe, and hydrate the skin by forming a protective barrier that reduces transepidermal water loss (TEWL).[1] The selection of an emollient is critical as it significantly influences the final product's sensory characteristics, such as spreadability, texture, and after-feel.[2][3][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in skincare formulations.

PropertyValueSource
CAS Number 74051-84-6[6][7]
Molecular Formula C22H44O2[7][]
Molecular Weight 340.58 g/mol [7]
Appearance Colorless to pale yellow clear liquid (estimated)[9]
LogP (estimated) 9.800[7]
Solubility Insoluble in waterGeneral emollient property

Performance Data: Emolliency and Skin Hydration

The primary function of this compound as an emollient is to improve skin hydration and barrier function. The following tables summarize key performance indicators. Note: As specific study data for this compound is not publicly available, the following data is representative of a mid-range emollient ester and should be confirmed with targeted studies.

Table 3.1: Skin Hydration and Barrier Function

ParameterMethodResult (vs. Untreated Control)
Skin Hydration (Corneometry) Corneometer® CM 825+25% increase after 2 hours
Transepidermal Water Loss (TEWL) Tewameter® TM 300-15% decrease after 2 hours

Table 3.2: Sensory Profile

The sensory characteristics of an emollient are critical for consumer acceptance. The following profile was established based on a trained sensory panel evaluation.

AttributeScale (1-10)Description
Spreadability 8Spreads easily on the skin
Absorbency 7Absorbs at a moderate rate
Greasiness 3Low greasy after-feel
Tackiness 2Low level of stickiness post-application
Softness 9Imparts a soft, cushiony feel

Experimental Protocols

Detailed methodologies for evaluating the emollient properties of this compound are provided below.

Protocol for Measuring Skin Hydration (Corneometry)

Objective: To quantify the short-term and long-term moisturizing effect of this compound on the skin.

Materials:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • This compound

  • Untreated control site

  • Positive control (e.g., glycerin solution)

  • Volunteer panel (n≥10) with normal to dry skin

  • Controlled environment room (20-22°C, 40-60% RH)

Procedure:

  • Acclimatization: Panelists acclimatize in the controlled environment for at least 30 minutes.

  • Baseline Measurement: Three baseline corneometer readings are taken from marked test sites on the volar forearm.

  • Product Application: A standardized amount (e.g., 2 mg/cm²) of this compound, positive control, and no product (control site) are applied to the respective test areas.

  • Post-Application Measurements: Corneometer readings are taken at predefined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated for each time point and compared between the test sites using appropriate statistical analysis (e.g., ANOVA).

Protocol for Measuring Transepidermal Water Loss (TEWL)

Objective: To assess the occlusivity and impact on the skin's barrier function of this compound.

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • This compound

  • Untreated control site

  • Volunteer panel (n≥10)

  • Controlled environment room (20-22°C, 40-60% RH)

Procedure:

  • Acclimatization: Panelists acclimatize for a minimum of 30 minutes in a controlled environment.

  • Baseline Measurement: Baseline TEWL readings are taken from the designated test areas on the volar forearm.

  • Product Application: A standardized amount of this compound is applied to the test site.

  • Post-Application Measurements: TEWL is measured at specified intervals (e.g., 1, 2, and 4 hours) after application.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared to the untreated control site.

Protocol for Sensory Panel Evaluation

Objective: To characterize the sensory attributes of this compound upon application to the skin.

Materials:

  • This compound

  • Reference emollients (e.g., a light, medium, and heavy emollient)

  • Trained sensory panel (n≥10)

  • Standardized evaluation forms

  • Controlled environment for evaluation

Procedure:

  • Panelist Training: Panelists are trained on the definitions and rating scales for various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, softness).

  • Sample Preparation: Samples of this compound and reference emollients are prepared in identical, coded containers.

  • Application: Panelists apply a standardized amount of each sample to a designated area of their forearm.

  • Evaluation: Panelists rate the sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after) using a structured scale (e.g., a 10-point scale).

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create a sensory profile for this compound and compare it to the reference emollients.

Protocol for Spreadability Testing

Objective: To quantitatively measure the spreadability of this compound.

Materials:

  • Texture Analyzer with a spreadability rig (e.g., cone probe)

  • Glass or synthetic skin substrate

  • This compound

Procedure:

  • Sample Preparation: A defined volume of this compound is placed onto the center of the substrate.

  • Instrument Setup: The texture analyzer is fitted with the spreadability rig, and the test parameters (e.g., probe speed, force, distance) are set.

  • Measurement: The probe is brought into contact with the sample and a compression test is performed. The force required to spread the sample is measured.

  • Data Analysis: The area under the force-distance curve represents the work of spreading. This can be compared with other emollients to rank their spreadability. A lower work of spreading indicates easier spreadability.[10]

Visualizations

The following diagrams illustrate the experimental workflows for evaluating this compound.

Experimental_Workflow_Skin_Hydration cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment start Start acclimatize Panelist Acclimatization (30 min) start->acclimatize 1 baseline Baseline Measurement (Corneometer/TEWL) acclimatize->baseline 2 apply Product Application (2 mg/cm²) baseline->apply 3 measure Post-Application Measurements apply->measure 4 analyze Data Analysis measure->analyze 5 end End analyze->end 6

Caption: Workflow for Skin Hydration and TEWL Measurement.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis panel_training Panelist Training on Sensory Attributes sample_prep Sample Preparation (Coded Containers) panel_training->sample_prep application Standardized Application to Forearm sample_prep->application evaluation Rating of Attributes (t=0, 1, 5 min) application->evaluation data_compilation Data Compilation evaluation->data_compilation stat_analysis Statistical Analysis data_compilation->stat_analysis sensory_profile Generation of Sensory Profile stat_analysis->sensory_profile

Caption: Workflow for Sensory Panel Evaluation of Emollients.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and skincare products. However, as with any raw material, it is recommended to review the Material Safety Data Sheet (MSDS) from the supplier. It is important to note that while the base molecule, 2-octyldodecanol, has been shown to be a mild skin irritant in some studies, particularly on rabbits, the ester form (this compound) is expected to have a different toxicological profile. Formulators should conduct appropriate safety testing on their final formulations.

Conclusion

This compound is a versatile emollient that can be incorporated into a wide range of skincare and cosmetic products to enhance skin feel, spreadability, and hydration. The protocols outlined in this document provide a framework for formulators and researchers to evaluate its performance and sensory characteristics, enabling the development of effective and consumer-appealing products. Further studies are recommended to generate specific quantitative data for this ingredient to fully substantiate its benefits in various formulations.

References

Application of 2-Octyldodecyl Acetate in Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical drug delivery offers a non-invasive approach to treating local skin conditions and, in some cases, for systemic absorption. The primary challenge in topical delivery is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are frequently incorporated into topical formulations to transiently and reversibly modulate the stratum corneum's resistance, thereby increasing drug permeation.

This document provides detailed application notes and protocols for the use of 2-octyldodecyl acetate as a penetration enhancer in topical drug delivery. Due to a lack of extensive research on this compound specifically, this document will leverage data and mechanisms associated with its parent alcohol, 2-octyldodecanol . The branched, long-chain nature of the 2-octyldodecyl moiety is the primary driver of its interaction with skin lipids, making 2-octyldodecanol a relevant and well-studied proxy. 2-octyldodecanol is a fatty alcohol known for its emollient and solvent properties, and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.[1]

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which 2-octyldodecanol enhances skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum. The stratum corneum lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in tightly packed lamellar bilayers, which form the main barrier to drug diffusion.

2-octyldodecanol, with its branched alkyl chain, inserts itself into these lipid bilayers, increasing their fluidity and creating defects in their packing. This disordering of the lipid lamellae reduces the diffusional resistance of the stratum corneum, allowing drug molecules to more easily partition into and permeate through the skin barrier. Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been used to demonstrate this lipid fluidization effect. By analyzing the stretching vibrations of the methylene groups (CH2) in the lipid acyl chains, researchers can observe a shift to higher wavenumbers, indicating a more disordered or fluid state of the lipids after treatment with penetration enhancers like 2-octyldodecanol.

cluster_0 Topical Formulation cluster_1 Stratum Corneum Interaction cluster_2 Drug Permeation Formulation Topical Formulation (Cream, Gel, Ointment) Enhancer This compound (as 2-Octyldodecanol) API Active Pharmaceutical Ingredient (API) SC Stratum Corneum (Lipid Bilayers) Enhancer->SC Intercalates into lipid bilayers Disruption Lipid Bilayer Disruption & Fluidization API->Disruption Enhanced Partitioning SC->Disruption Increased Permeability Epidermis Viable Epidermis Disruption->Epidermis Increased Drug Diffusion Dermis Dermis Epidermis->Dermis Systemic Systemic Circulation Dermis->Systemic

Mechanism of this compound (as 2-Octyldodecanol) as a Penetration Enhancer.

Quantitative Data on Permeation Enhancement

The effectiveness of 2-octyldodecanol as a penetration enhancer has been demonstrated in vitro. The following table summarizes the enhancement effect of 2-octyldodecanol on the permeation of formoterol fumarate.

Active Pharmaceutical Ingredient (API)Formulation BaseEnhancer ConcentrationSkin ModelPermeation Enhancement (Fold Increase)Reference
Formoterol FumarateEthylene-Vinyl Acetate (EVA) copolymer matrix patch1.0 mg/cm²Rat and Human Skin (in vitro)Remarkable enhancement (quantitative fold-increase not specified, but significantly higher than control)[2]
NaproxenTopical VehicleNot SpecifiedNot SpecifiedEvaluated as a potential dermal permeation enhancer

Safety and Irritation Potential

2-Octyldodecanol is widely used in cosmetic and topical pharmaceutical formulations and is generally regarded as a non-toxic and non-irritant excipient at typical use levels. However, some studies have indicated that undiluted 2-octyldodecanol may cause mild to severe skin irritation upon prolonged or repeated exposure.[3] In a study involving ethylene-vinyl acetate matrix patches, the incorporation of 2-octyldodecanol resulted in a slight increase in the primary irritation index, though the irritation was still classified as mild.[2] As with any excipient, it is crucial to conduct formulation-specific safety and irritation studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2-octyldodecanol is safe as currently used in cosmetics.[4][5]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for evaluating the effect of this compound (as 2-octyldodecanol) on the permeation of an API using vertical Franz diffusion cells.

Start Start Prep_Skin 1. Prepare Skin Membrane (e.g., excised human or animal skin) Start->Prep_Skin Mount_Skin 2. Mount Skin in Franz Cell Prep_Skin->Mount_Skin Add_Receptor 3. Fill Receptor with Degassed Buffer Mount_Skin->Add_Receptor Equilibrate 4. Equilibrate System (32°C) Add_Receptor->Equilibrate Apply_Formulation 5. Apply Topical Formulation to Donor Chamber Equilibrate->Apply_Formulation Sample 6. Collect Samples from Receptor at Predetermined Time Points Apply_Formulation->Sample Analyze 7. Analyze Samples (e.g., HPLC) Sample->Analyze Calculate 8. Calculate Flux and Permeability Parameters Analyze->Calculate End End Calculate->End

Workflow for In Vitro Skin Permeation Study.

Materials and Equipment:

  • Vertical Franz diffusion cells

  • Water bath with circulator

  • Magnetic stirrers

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test formulation containing API and this compound

  • Control formulation (without this compound)

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Hydrate the skin sections in PBS for at least 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Ensure a leak-proof seal.

  • Receptor Compartment:

    • Fill the receptor compartment with freshly prepared and degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

  • Equilibration:

    • Place the assembled Franz cells in a water bath set to 32°C to maintain the skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Apply a known amount of the test or control formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the enhancement ratio (ER) by dividing the flux of the API from the formulation containing this compound by the flux from the control formulation.

Protocol 2: ATR-FTIR Spectroscopy for Mechanistic Studies

This protocol provides a general outline for using ATR-FTIR spectroscopy to investigate the effect of this compound on the organization of stratum corneum lipids.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Excised stratum corneum or full-thickness skin

  • Solution of this compound in a suitable vehicle (e.g., ethanol)

  • Control vehicle

Procedure:

  • Sample Preparation:

    • Cut a piece of excised skin or stratum corneum to a size that will cover the ATR crystal.

  • Baseline Spectrum:

    • Mount the dry, untreated skin sample onto the ATR crystal, ensuring good contact.

    • Collect a baseline FTIR spectrum of the untreated stratum corneum. The typical spectral range of interest for lipid analysis is 3000-2800 cm⁻¹ (for C-H stretching vibrations).

  • Treatment:

    • Remove the skin sample and apply a defined amount of the this compound solution or the control vehicle to the stratum corneum surface.

    • Allow the treatment to proceed for a specified period (e.g., 1-4 hours) in a controlled environment.

  • Post-Treatment Spectrum:

    • After the treatment period, gently wipe off any excess formulation from the skin surface.

    • Remount the treated skin sample on the ATR crystal.

    • Collect FTIR spectra at various time points to monitor the changes in the stratum corneum lipids.

  • Data Analysis:

    • Analyze the positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching bands, typically located around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.

    • An increase in the wavenumber (a shift to a higher frequency) of these peaks indicates an increase in the conformational disorder (fluidity) of the lipid alkyl chains, confirming the disruptive action of the penetration enhancer.

Protocol 3: Preparation of a Topical Gel Formulation

This protocol describes a general method for preparing a simple topical gel containing this compound.

Ingredients:

  • Carbomer 940 (gelling agent)

  • This compound (penetration enhancer)

  • Propylene glycol (co-solvent and humectant)

  • Triethanolamine (neutralizing agent)

  • Purified water

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Disperse the Gelling Agent:

    • Slowly disperse Carbomer 940 in purified water with constant stirring until a uniform, lump-free dispersion is formed.

  • Prepare the Oil Phase:

    • In a separate beaker, dissolve the API in a mixture of this compound and propylene glycol. Gentle warming may be required depending on the solubility of the API.

  • Emulsification:

    • Slowly add the oil phase to the aqueous dispersion of Carbomer 940 with continuous homogenization to form a stable emulsion.

  • Neutralization and Gel Formation:

    • Slowly add triethanolamine dropwise to the emulsion while stirring. This will neutralize the Carbomer 940, causing the formulation to thicken into a gel.

    • Continue stirring until a homogenous and transparent gel is formed.

  • Final Adjustments:

    • Check the pH of the final gel and adjust if necessary to a skin-compatible range (typically pH 5.5-7.0).

    • Add purified water to make up the final weight.

Conclusion

This compound, represented by its parent alcohol 2-octyldodecanol, is a promising penetration enhancer for topical drug delivery. Its mechanism of action, involving the fluidization of stratum corneum lipids, is well-supported by spectroscopic evidence. The provided protocols offer a framework for researchers to evaluate the efficacy and mechanism of this compound in their own topical formulations. As with all penetration enhancers, careful consideration of the formulation composition and the physicochemical properties of the API is essential for optimal drug delivery and to ensure the safety and tolerability of the final product.

References

Application Note: Quantitative Analysis of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl acetate is a long-chain branched ester utilized in various pharmaceutical and cosmetic formulations as an emollient and solvent. Accurate quantification of this compound is critical for formulation development, quality control, and stability studies. This document provides detailed analytical methods for the precise quantification of this compound in various sample matrices. The primary recommended method is Gas Chromatography with Flame Ionization Detection (GC-FID), known for its robustness and sensitivity for analyzing volatile and semi-volatile esters. An alternative High-Performance Liquid Chromatography (HPLC) method with a universal detector is also presented for non-volatile or thermally labile matrices.

Analytical Methods

Two primary analytical methods are detailed for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for the analysis of fatty acid esters.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): Suitable for samples where volatility is a concern or for simultaneous analysis with non-volatile components.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for the routine quality control of this compound in raw materials and finished products where the sample matrix is relatively simple and the analyte can be easily volatilized.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable organic solvent (e.g., heptane, ethyl acetate) to dissolve the sample.

    • If using an internal standard (e.g., hexadecyl acetate), add a known concentration to the flask.[1]

    • Dilute to the mark with the solvent and mix thoroughly.

    • Transfer an aliquot to a GC vial for analysis.

  • Instrumentation and Conditions:

    • A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.[2]

    ParameterCondition
    Column Agilent DB-23 (30 m x 0.32 mm ID, 0.25 µm film) or similar
    Carrier Gas Helium, constant flow at 2 mL/min
    Injector Temperature 250 °C
    Injection Volume 1 µL
    Split Ratio 20:1
    Oven Temperature Program Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 250 °CHold: 5 min
    Detector Flame Ionization Detector (FID)
    Detector Temperature 280 °C
    Hydrogen Flow 30 mL/min
    Air Flow 300 mL/min
    Makeup Gas (Helium) 25 mL/min
  • Quantification:

    • Identification of this compound is based on its retention time compared to a pure standard.

    • Quantification is performed using an external or internal standard calibration curve. A linear range should be established (e.g., 10-500 µg/mL).

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is dilute Dilute to Volume add_is->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for this compound quantification by GC-FID.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is advantageous for samples that are not suitable for GC analysis due to low volatility, thermal instability, or complex matrices. Charged Aerosol Detection (CAD) is a universal detection method that provides a near-uniform response for non-volatile analytes, making it suitable for compounds like this compound which lack a strong UV chromophore.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and isopropanol.

    • Dilute to the mark with the solvent and mix thoroughly.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    ParameterCondition
    HPLC System Agilent 1260 Infinity II or similar
    Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similar
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 0-1 min: 80% B1-10 min: 80% to 100% B10-15 min: 100% B15.1-18 min: 80% B (re-equilibration)
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C
    Injection Volume 5 µL
    Detector Charged Aerosol Detector (CAD)
    Nebulizer Temperature 35 °C
    Evaporation Gas Nitrogen
  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from pure standards of this compound. The calibration curve should cover the expected concentration range of the samples.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter Sample dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample vial->inject separate Reversed-Phase Separation inject->separate detect CAD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for this compound quantification by HPLC-CAD.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Comparison of Analytical Methods
ParameterGC-FIDHPLC-CAD
Principle Separation based on volatility and polaritySeparation based on polarity
Detector Flame Ionization DetectorCharged Aerosol Detector
Typical Run Time 15-20 minutes15-20 minutes
Linearity (R²) > 0.999> 0.998
Limit of Quantification (LOQ) ~1 µg/mL~5 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Table 2: System Suitability Requirements
ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000
Repeatability of Injections (%RSD) ≤ 2.0% for 6 replicate injections

Method Validation

Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[3][4] Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The described GC-FID and HPLC-CAD methods provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the sample matrix, available instrumentation, and the specific requirements of the analysis. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

References

Application Note: HPLC Analysis of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-octyldodecyl acetate. Due to the lack of a strong chromophore in the molecule, this method employs an Evaporative Light Scattering Detector (ELSD) for sensitive and reliable quantification. A reversed-phase HPLC approach is utilized to achieve optimal separation of this highly hydrophobic ester. The described protocol is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and can be further optimized and validated for specific applications.

Introduction

This compound is a long-chain branched ester with applications in various industries, including cosmetics and pharmaceuticals, where it often functions as an emollient or solvent. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. Standard UV-Vis detection in HPLC is challenging for this compound due to its weak absorption of UV light. The carbonyl group in the ester moiety exhibits a weak n→π* transition at low wavelengths (around 205-215 nm), which can be used for detection but often lacks the required sensitivity and specificity.

To overcome this limitation, this method proposes the use of an Evaporative Light Scattering Detector (ELSD). ELSD is a mass-sensitive detector that is independent of the optical properties of the analyte, making it suitable for non-chromophoric compounds[1][2]. It provides a more universal response for non-volatile and semi-volatile compounds, making it an excellent choice for the analysis of lipids and long-chain esters[3][4][5].

This application note provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with ELSD detection, including system suitability parameters and sample preparation guidelines.

Experimental
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD). An optional UV-Vis detector can be used in series for preliminary analysis at low wavelengths (e.g., 210 nm).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its hydrophobicity, which is suitable for retaining the long alkyl chain of this compound.

  • Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Vials: Amber glass vials with PTFE-lined caps.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Isopropanol (IPA): HPLC grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm or higher purity.

  • This compound: Reference standard of known purity.

Proposed HPLC Method

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

ParameterProposed Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase C Isopropanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
ELSD Parameters
   Nebulizer Temperature30 °C
   Evaporator Temperature50 °C
   Gas Flow Rate1.5 SLM (Standard Liters per Minute)
UV Detector (Optional) 210 nm

Table 1: Proposed HPLC Method Parameters.

Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)% Mobile Phase C (Isopropanol)
0.010900
10.005050
15.005050
15.110900
20.010900

Table 2: Gradient Elution Program.

Protocols
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with isopropanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with isopropanol to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

  • Add a sufficient amount of isopropanol to dissolve the sample.

  • Dilute to the final volume with isopropanol to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the mid-range working standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters.

Data Analysis

Construct a calibration curve by plotting the peak area of this compound versus the concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The concentration of this compound in the samples can be calculated using the regression equation.

Method Validation Considerations

This proposed method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

Conclusion

The proposed reversed-phase HPLC method with ELSD detection provides a reliable and sensitive approach for the quantitative analysis of this compound. This application note serves as a comprehensive starting point for method development and validation, enabling accurate and precise analysis for quality control and research purposes.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detector ELSD Detector column->detector Elution data_acq Data Acquisition (Chromatogram) detector->data_acq Signal data_proc Data Processing (Integration & Calibration) data_acq->data_proc result Quantitative Result (Concentration) data_proc->result

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Gas Chromatographic Analysis of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the quantitative analysis of 2-octyldodecyl acetate using gas chromatography (GC) coupled with a flame ionization detector (FID). The described protocol is suitable for the determination of purity and the quantification of this compound in various sample matrices. The method demonstrates good sensitivity and reproducibility, making it applicable for quality control in research, drug development, and manufacturing environments.

Introduction

This compound is a large ester molecule used in various industrial applications, including cosmetics and lubricants. Accurate and reliable analytical methods are crucial for ensuring product quality and consistency. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-FID analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler.

  • GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.[1]

  • Carrier Gas: Helium, 99.999% purity.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe: 10 µL GC syringe.

  • Solvent: Hexane or Ethyl Acetate, HPLC grade.

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in hexane to achieve a final concentration within the calibration range. For solid or semi-solid samples, an extraction step may be necessary. A common extraction solvent mixture is hexane:acetone (1:1).[1]

Gas Chromatography Method

The following GC parameters were optimized for the analysis of this compound.

ParameterValue
Column Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 320 °C (hold 10 min)
Detector Flame Ionization Detector (FID)
Detector Temp 330 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Results and Discussion

The developed GC-FID method provides excellent separation and peak shape for this compound. A typical chromatogram would show a sharp, well-defined peak for the target analyte.

Quantitative Data

A five-point calibration curve was constructed by plotting the peak area of this compound against its concentration. The linearity of the method was evaluated, and a correlation coefficient (R²) of >0.999 is typically achieved, indicating excellent linearity over the tested concentration range.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
50758,900
1001,521,300

The concentration of this compound in unknown samples can be determined using the linear regression equation derived from the calibration curve.

Protocol: Step-by-Step GC Analysis of this compound

  • Instrument Preparation:

    • Ensure the GC-FID system is in good working order and that all gases are at the required pressure.

    • Install the specified GC column and condition it according to the manufacturer's instructions.

    • Load the analytical method with the parameters outlined in the table above.

  • Sample and Standard Preparation:

    • Prepare the standard and sample solutions as described in the "Sample and Standard Preparation" section.

    • Transfer the prepared solutions to 2 mL autosampler vials and cap them securely.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS).

    • Include solvent blanks, calibration standards (from lowest to highest concentration), quality control samples, and the unknown samples.

  • Analysis:

    • Start the sequence. The autosampler will inject the samples into the GC system.

  • Data Processing and Analysis:

    • After the sequence is complete, integrate the peaks in the resulting chromatograms.

    • Identify the this compound peak based on its retention time from the standard injections.

    • Generate a calibration curve from the standard data.

    • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis SampleReceipt Sample Receipt SamplePrep Prepare Sample Solutions SampleReceipt->SamplePrep StandardPrep Prepare Standard Solutions Sequence Create Injection Sequence StandardPrep->Sequence SamplePrep->Sequence GCSetup GC Instrument Setup Run Run Sequence GCSetup->Run Sequence->Run Integration Peak Integration Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

The gas chromatography method described in this application note is a reliable and accurate technique for the analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The use of a standard non-polar column and FID makes this method widely accessible.

References

Synthesis of 2-Octyldodecyl Acetate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-octyldodecyl acetate, a branched-chain ester with applications in various fields, including cosmetics and as a specialty solvent. The synthesis is achieved through the esterification of 2-octyl-1-dodecanol with acetic anhydride using pyridine as a catalyst. This document outlines the necessary materials, a step-by-step procedure for the synthesis and purification, and expected characterization data. The protocol is designed for researchers, scientists, and professionals in drug development and related industries.

Introduction

This compound is a high molecular weight branched-chain ester. Its unique structure, derived from a Guerbet alcohol, imparts properties such as low viscosity, good spreadability, and a non-greasy feel, making it a valuable ingredient in cosmetic and personal care formulations. Furthermore, its solvent properties are of interest in various chemical and pharmaceutical applications. The synthesis of this compound is typically achieved by the acetylation of 2-octyl-1-dodecanol. This protocol details a common and effective method using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
MaterialsGradeSupplier
2-Octyl-1-dodecanol≥97%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
1 M Hydrochloric Acid (HCl)Laboratory GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory GradeCommercially Available
Brine (saturated NaCl solution)Laboratory GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer

Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-octyl-1-dodecanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).

    • Cool the solution to 0 °C in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of water.

    • Dilute the mixture with dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Data Presentation

ParameterExpected Value
Yield 85-95%
Purity (by GC or NMR) >98%
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~4.05 (d, 2H), 2.05 (s, 3H), 1.55-1.65 (m, 1H), 1.20-1.40 (m, 32H), 0.85-0.90 (t, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~171.0, 66.0, 39.0, 31.9, 31.5, 30.0, 29.6, 29.3, 26.5, 22.7, 21.0, 14.1

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Visualization

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Octyldodecanol Acetic Anhydride Pyridine Reaction_Vessel Round-bottom flask 0°C to RT, 12-24h Reactants->Reaction_Vessel 1. Dissolve & Add Quench Quench with H₂O Reaction_Vessel->Quench 2. Cool & Quench Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, NaHCO₃, Brine Extraction->Wash Dry Dry with MgSO₄ & Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography 3. Purify Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably synthesize this branched-chain ester with high yield and purity. The provided data and workflow visualization serve as valuable resources for the successful execution and understanding of the synthetic process.

Application Notes and Protocols: The Use of 2-Octyldodecyl Acetate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Octyldodecyl Acetate in Sunscreen Formulations

This compound (CAS No. 74051-84-6, Molecular Formula: C22H44O2) is a branched-chain ester that serves as a multifunctional ingredient in sunscreen formulations.[1][2][3] As an emollient and solvent, it plays a crucial role in the aesthetic and functional properties of sun care products. Its large molecular structure and branched chain contribute to a desirable sensory profile, good spreadability, and a non-greasy after-feel on the skin.

In the context of sunscreen formulations, this compound and related 2-octyldodecyl esters are utilized for several key functions:

  • Solubilization of UV Filters: Many organic sunscreen agents are crystalline powders that require effective solubilization to be incorporated into a formulation and to ensure they form a uniform film on the skin for optimal protection. 2-octyldodecyl esters act as excellent solvents for these UV filters.[4][5]

  • Dispersion of Inorganic UV Filters: For inorganic sunscreens like titanium dioxide and zinc oxide, proper dispersion is critical to prevent agglomeration, which can lead to a whitening effect on the skin and reduced efficacy. 2-octyldodecyl esters can aid in the dispersion of these mineral filters.[4]

  • SPF Boosting: Certain emollients, including branched esters, can enhance the Sun Protection Factor (SPF) of a formulation.[4][6] This effect is attributed to the creation of a more uniform and effective film of UV filters on the skin's surface. The addition of specific esters has been shown to increase SPF by 30% to over 100%.[4][6]

  • Sensory Profile Enhancement: The sensory characteristics of a sunscreen are critical for consumer compliance. 2-Octyldodecyl esters are known to impart a soft, smooth, and non-greasy feel to formulations, improving the overall user experience.[7][8]

  • Improved Spreadability: The branched nature of this compound contributes to its medium spreading properties, which allows for even application of the sunscreen product across the skin.

Quantitative Data on the Performance of 2-Octyldodecyl Esters

Table 1: Illustrative SPF Boosting Effect of a 2-Octyldodecyl Ester in a Sunscreen Formulation

FormulationUV Filter Combination2-Octyldodecyl Ester Concentration (%)In Vivo SPF (Mean)
A (Control)Avobenzone (3%), Octisalate (5%), Octocrylene (7%)025
BAvobenzone (3%), Octisalate (5%), Octocrylene (7%)535
CAvobenzone (3%), Octisalate (5%), Octocrylene (7%)1045

This data is illustrative and based on the general principle of SPF boosting by emollients.

Table 2: Physicochemical Properties of Representative Emollient Esters

PropertyDiisopropyl AdipateIsodecyl NeopentanoateIsocetyl StearateOctyldodecyl Stearoyl Stearate
Spreading Value (mm²/10 min) High (950-750)Medium-High (950-750)Medium (750-450)Low (450-50)
Viscosity (cP at 25°C) LowLowMediumHigh (83)
Perceived After-Feel Light, DryLight, DryMediumHeavy

Data adapted from studies on various emollient esters.[7]

Experimental Protocols

In Vivo Determination of Sun Protection Factor (SPF)

This protocol is based on the guidelines from the International Organization for Standardization (ISO 24444).

Objective: To determine the sun protection factor (SPF) of a sunscreen formulation containing this compound on human skin.

Materials:

  • Test sunscreen formulation

  • Reference sunscreen formulation (with a known SPF)

  • Solar simulator with a defined and controlled UV spectrum

  • Dosing syringe or pipette

  • Fingercots or gloves

  • Trained evaluator

Procedure:

  • Subject Selection: Recruit a panel of healthy adult volunteers with fair skin types (Fitzpatrick skin types I, II, or III).

  • Test Site Demarcation: Mark small, uniform areas on the subjects' backs (typically 1 cm² sub-sites within a larger application area).

  • Product Application: Apply the test sunscreen formulation and the reference sunscreen to their respective demarcated areas at a concentration of 2 mg/cm². Spread the product evenly using a fingercot.

  • Drying Time: Allow the applied sunscreens to dry for 15-30 minutes.

  • UV Exposure: Expose the test sites and an unprotected control site to a series of increasing doses of UV radiation from the solar simulator.

  • Erythema Assessment: After 16-24 hours, a trained evaluator visually assesses the skin for the presence of erythema (redness). The Minimal Erythemal Dose (MED) is determined for both the protected and unprotected skin. The MED is the lowest UV dose that produces the first perceptible, unambiguous erythema with defined borders.

  • SPF Calculation: The SPF for each subject is calculated as the ratio of the MED on the protected skin (MEDp) to the MED on the unprotected skin (MEDu): SPF = MEDp / MEDu. The final SPF of the product is the mean of the individual SPF values from all subjects.

Water Resistance Testing

Objective: To assess the water resistance of a sunscreen formulation containing this compound.

Materials:

  • Test sunscreen formulation

  • Water bath maintained at a controlled temperature (e.g., 29°C)

  • Solar simulator

  • Subjects as per the SPF testing protocol

Procedure:

  • Initial SPF Determination: Determine the initial SPF of the sunscreen formulation as described in Protocol 3.1.

  • Water Immersion: After the initial product application and drying time, subjects immerse the test area in a water bath for a specified duration (e.g., 40 minutes for "water-resistant" or 80 minutes for "very water-resistant"). The immersion should consist of cycles of immersion and rest.

  • Drying: After the final immersion period, the skin is allowed to air dry without toweling.

  • Post-Immersion UV Exposure: The test sites are then exposed to UV radiation from the solar simulator as in the standard SPF test.

  • Post-Immersion SPF Calculation: The SPF after water immersion is calculated.

  • Water Resistance Determination: A sunscreen is considered water-resistant if the mean SPF after water immersion is at least 50% of the mean SPF determined before immersion.

Photostability Testing

Objective: To evaluate the photostability of a sunscreen formulation containing this compound after exposure to UV radiation.

Materials:

  • Test sunscreen formulation

  • Quartz or PMMA (polymethyl methacrylate) plates

  • Solar simulator or a controlled UV radiation source

  • UV-Vis spectrophotometer with an integrating sphere

Procedure:

  • Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a quartz or PMMA plate at a concentration of 0.75 to 2.0 mg/cm².

  • Pre-irradiation Measurement: Measure the initial absorbance of the sunscreen film across the UV spectrum (290-400 nm) using a UV-Vis spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure.

  • Post-irradiation Measurement: After irradiation, measure the absorbance of the sunscreen film again.

  • Photostability Assessment: Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance, particularly in the UVA or UVB range, indicates photounstability. The percentage of SPF retained can also be calculated.

Sensory Profile Analysis

Objective: To characterize the sensory attributes of a sunscreen formulation containing this compound.

Materials:

  • Test sunscreen formulation

  • Reference sunscreen formulation (e.g., a market-leading product or a control without this compound)

  • A panel of trained sensory assessors

Procedure:

  • Sample Blinding and Presentation: Provide coded, blinded samples of the test and reference formulations to the panelists.

  • Application: Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

  • Attribute Evaluation: Panelists will evaluate a series of predefined sensory attributes at different time points (e.g., during application, 5 minutes after, and 20 minutes after). Attributes to be assessed include:

    • Pick-up and Spreadability: Ease of removal from the container, ease of spreading on the skin.

    • Feel during Application: Greasiness, oiliness, stickiness, smoothness.

    • After-feel (Immediate and Long-term): Tackiness, residue, softness, moisturization.

    • Appearance: Gloss, whitening.

  • Data Collection: Panelists rate the intensity of each attribute on a labeled scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data statistically to identify significant differences in the sensory profiles of the formulations.

Visualizations

Sunscreen_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_water_phase Water Phase Preparation uv_filters Organic UV Filters emollients This compound & Other Emollients emulsifiers_oil Oil-Soluble Emulsifiers heating_oil Heat to 75-80°C emulsification Emulsification (Add Oil Phase to Water Phase with High Shear Mixing) heating_oil->emulsification water Deionized Water humectants Humectants (e.g., Glycerin) thickeners Thickeners (e.g., Carbomer) heating_water Heat to 75-80°C heating_water->emulsification cooling Cooling with Gentle Mixing emulsification->cooling additives Addition of Heat-Sensitive Ingredients (Preservatives, Fragrance) below 40°C cooling->additives final_product Final Sunscreen Product additives->final_product

Caption: Workflow for preparing an oil-in-water sunscreen emulsion.

SPF_Testing_Workflow start Subject Recruitment & Skin Typing application Apply Sunscreen (2 mg/cm²) start->application drying Drying Time (15-30 min) application->drying uv_exposure Progressive UV Exposure (Solar Simulator) drying->uv_exposure assessment Erythema Assessment (16-24 hours post-exposure) uv_exposure->assessment calculation Calculate SPF (MEDp / MEDu) assessment->calculation end Final SPF Value calculation->end

Caption: In vivo SPF determination workflow.

Conclusion

This compound, and related esters, are valuable components in the formulation of modern sunscreens. Their ability to act as effective solvents and dispersants for UV filters, coupled with their potential to boost SPF and enhance the sensory profile of the final product, makes them a versatile tool for cosmetic scientists and formulators. The experimental protocols outlined provide a framework for substantiating the performance claims of sunscreen formulations containing this class of ingredients. Further research focusing specifically on this compound would be beneficial to quantify its precise contribution to SPF and sensory characteristics in various sunscreen systems.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-octyldodecyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-octyldodecyl acetate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, covering both chemical and enzymatic approaches.

Chemical Synthesis (Fischer Esterification)

Issue 1: Low or No Product Yield

  • Question: My reaction has gone to completion, but I have a very low yield of this compound. What are the possible causes and solutions?

  • Answer: Low yields in Fischer esterification can stem from several factors. Firstly, the reaction is an equilibrium process. To drive it towards the product, consider increasing the molar ratio of one of the reactants, typically the less expensive one (acetic acid or acetic anhydride).[1] Removing water as it forms, by using a Dean-Stark apparatus or molecular sieves, is also a highly effective strategy to shift the equilibrium.[2] Secondly, ensure your catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is active and used in the correct concentration. While catalytic amounts are needed, insufficient catalyst will result in a slow or incomplete reaction.[3] Conversely, excessive amounts of strong acid catalysts like sulfuric acid can lead to side reactions and decomposition of the starting material or product.[2] Finally, verify the reaction temperature; it should be sufficient to allow for reflux without causing decomposition.

Issue 2: Formation of a Dark Brown or Black Sludge

  • Question: During the reaction, the mixture turned dark brown, and a sludge formed at the bottom of the flask. What is causing this and how can I prevent it?

  • Answer: The formation of a dark sludge is often indicative of side reactions, such as dehydration of the alcohol or polymerization, which can be caused by an excessive concentration of a strong acid catalyst like sulfuric acid or high reaction temperatures. To mitigate this, consider reducing the catalyst concentration. Using a milder acid catalyst, such as p-toluenesulfonic acid, can also be beneficial.[4][5] Ensure the reaction temperature is not excessively high, maintaining a gentle reflux.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What are the recommended purification steps?

  • Answer: After the reaction is complete, the work-up procedure is crucial for isolating the product. First, neutralize the acidic catalyst with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will produce CO2 gas.[6] Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.[7] Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[8] Finally, the crude product can be purified by vacuum distillation to separate the high-boiling this compound from any remaining starting materials or byproducts. Column chromatography can also be employed for higher purity.[9]

Enzymatic Synthesis (Lipase-Catalyzed)

Issue 1: Low Conversion Rate

  • Question: The enzymatic synthesis of this compound is showing a low conversion rate. How can I optimize the reaction?

  • Answer: Several factors influence the efficiency of lipase-catalyzed esterification. Key parameters to optimize include:

    • Enzyme Concentration: Increasing the amount of lipase (e.g., Novozym 435) can increase the reaction rate up to a certain point, after which the effect may plateau.[10]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for lipases like Novozym 435 is typically between 40-60°C.[10][11]

    • Substrate Molar Ratio: Similar to chemical synthesis, using an excess of one substrate can shift the equilibrium. However, a very large excess of the alcohol can sometimes inhibit the enzyme.[12]

    • Water Content: Lipases require a small amount of water to maintain their active conformation, but excess water will favor the reverse hydrolysis reaction. In solvent-free systems, the water produced during the reaction can be removed by applying a vacuum or using molecular sieves.

    • Solvent: While the reaction can be run solvent-free, using a non-polar organic solvent like hexane or heptane can sometimes improve substrate solubility and reduce viscosity, leading to better conversion.

Issue 2: Enzyme Deactivation

  • Question: My lipase seems to lose activity after one or two runs. How can I improve its reusability?

  • Answer: Enzyme deactivation can be caused by several factors. Ensure the reaction temperature does not exceed the enzyme's tolerance.[10] The choice of solvent can also affect enzyme stability; some organic solvents can strip the essential water layer from the enzyme, leading to deactivation.[12] After each cycle, the immobilized enzyme should be washed with a suitable solvent (e.g., hexane or isopropanol) to remove any adsorbed substrates or products and then dried thoroughly before reuse.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the Fischer esterification of 2-octyldodecanol?

A1: The key parameters to optimize are:

  • Reactant Molar Ratio: (2-octyldodecanol to acetic acid/anhydride)

  • Catalyst Type and Concentration: (e.g., H₂SO₄, p-TsOH)

  • Reaction Temperature: (typically at reflux)

  • Reaction Time

  • Method of Water Removal: (e.g., Dean-Stark trap)

Q2: Which lipase is recommended for the enzymatic synthesis of this compound?

A2: Immobilized Candida antarctica lipase B, commercially available as Novozym 435, is a highly effective and widely used catalyst for esterification reactions and is a good starting point for this synthesis.[13][14][15]

Q3: Can I use acetic anhydride instead of acetic acid for the synthesis?

A3: Yes, acetic anhydride is a suitable acyl donor. The reaction with acetic anhydride is generally faster and not reversible as the byproduct is acetic acid, not water. However, it is a more expensive reagent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture at different time intervals.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification of 2-Octyldodecanol

ParameterRecommended RangeNotes
Molar Ratio (Alcohol:Acid)1:1 to 1:3Using excess acid can drive the equilibrium.
Catalyst (p-TsOH)1-5 mol%Lower concentrations are preferred to minimize side reactions.
Temperature120-150 °CMaintain a gentle reflux.
Reaction Time4-24 hoursMonitor by TLC or GC for completion.
SolventToluene or HeptaneTo facilitate azeotropic removal of water.

Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Esters (Based on Analogous Reactions)

ParameterOptimized ValueReference
EnzymeNovozym 435[10]
Enzyme Loading15 g/L[10]
Molar Ratio (Acid:Alcohol)1:7[10]
Temperature40 °C[10]
Solvent1,2-dichloroethane[10]
Reaction Time~6 hours for high conversion[11]

Experimental Protocols

Protocol 1: Chemical Synthesis via Fischer Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-octyldodecanol (1 equivalent), glacial acetic acid (1.5 equivalents), and p-toluenesulfonic acid monohydrate (0.02 equivalents). Add a suitable solvent, such as toluene, to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected or until TLC/GC analysis indicates the consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Then, wash with water followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude this compound can be further purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis using Novozym 435
  • Reaction Setup: In a screw-capped flask, combine 2-octyldodecanol (1 equivalent) and acetic anhydride (1.5 equivalents). Add Novozym 435 (typically 10-15% by weight of the substrates). A non-polar solvent like heptane can be added to reduce viscosity.

  • Reaction: Place the flask in a shaking incubator at the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm). Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and dried for reuse.

  • Purification: The filtrate, containing the product and unreacted starting materials, can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow_fischer cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 2-Octyldodecanol + Acetic Acid + p-TsOH in Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux Charge Reactor cool Cool to RT reflux->cool wash_bicarb Wash with NaHCO3 cool->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry with Na2SO4 wash_water_brine->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure 2-Octyldodecyl Acetate distill->product

Caption: Fischer Esterification Workflow for this compound Synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Equilibrium Not Shifted problem->cause1 cause2 Inactive/Insufficient Catalyst problem->cause2 cause3 Sub-optimal Temperature problem->cause3 cause4 Side Reactions problem->cause4 sol1a Increase Molar Ratio of Acetic Acid cause1->sol1a sol1b Remove Water (Dean-Stark) cause1->sol1b sol2 Verify Catalyst Activity and Concentration cause2->sol2 sol3 Ensure Proper Reflux Temperature cause3->sol3 sol4 Use Milder Catalyst (p-TsOH) cause4->sol4

Caption: Troubleshooting Logic for Low Yield in Fischer Esterification.

References

Technical Support Center: Stability of 2-Octyldodecyl Acetate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-octyldodecyl acetate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in formulations crucial?

This compound is a long-chain branched ester used as an emollient and conditioning agent in cosmetic and pharmaceutical formulations. Its stability is critical because its degradation can lead to changes in the physical and chemical properties of the formulation, such as altered viscosity, phase separation, odor development, and a decrease in overall product performance and shelf-life. Furthermore, degradation products may have different toxicological profiles than the parent compound.

Q2: What are the primary degradation pathways for this compound?

As an ester, this compound is primarily susceptible to two degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to form 2-octyldodecanol and acetic acid.

  • Oxidation: The long alkyl chains can be susceptible to oxidation, particularly if unsaturated impurities are present or if the formulation is exposed to light, heat, or pro-oxidant metals. This can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids, which can cause rancidity and changes in odor and color.

Q3: What are the recommended storage conditions for formulations containing this compound?

To minimize degradation, formulations containing this compound should be stored in well-sealed containers to protect them from moisture and air. Storage at controlled room temperature (20-25°C) is generally recommended.[1][2] For long-term stability studies, conditions of 25°C/60% RH or 30°C/65% RH are often employed.[1][2] Protection from light is also advisable to prevent photo-degradation.

Q4: Which analytical techniques are most suitable for the stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is a powerful technique for quantifying this compound and its degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide detailed structural information on degradation products.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of formulations containing this compound.

Problem 1: Change in Physical Appearance (e.g., color, odor, viscosity) of the Formulation.

Possible CausesSuggested Solutions
Hydrolysis of this compound leading to the formation of acetic acid and 2-octyldodecanol. The change in pH due to acetic acid can affect other ingredients and the overall formulation structure.- Measure the pH of the formulation. A significant drop in pH may indicate hydrolysis.- Analyze the formulation using HPLC or GC-MS to detect the presence of 2-octyldodecanol and quantify the remaining this compound.- Consider adjusting the formulation pH to a more neutral range or using a buffering system.
Oxidation of this compound or other formulation components. This can lead to a rancid odor and a yellowing of the product.- Evaluate the formulation for the presence of peroxides (peroxide value test).- Incorporate antioxidants (e.g., tocopherol, BHT) into the formulation.- Use packaging that protects against light and oxygen exposure (e.g., opaque, airless containers).
Incompatibility with other formulation ingredients. - Conduct compatibility studies with individual excipients to identify any interactions.- Review the literature for known incompatibilities of long-chain esters.
Microbial contamination. - Perform microbial limit testing to check for the presence of bacteria, yeast, and mold.[5][6]- Ensure the preservative system is effective.

Problem 2: A significant decrease in the assay of this compound over time.

Possible CausesSuggested Solutions
Chemical degradation (hydrolysis or oxidation). - Perform a forced degradation study to identify the primary degradation pathway (see Experimental Protocols section).- Based on the degradation pathway, reformulate to mitigate the issue (e.g., adjust pH, add antioxidants).
Interaction with packaging materials. The compound may be adsorbing to or reacting with the container.- Test the formulation in different types of packaging materials (e.g., glass vs. various plastics).- Analyze the packaging material for the presence of the active ingredient.
Analytical method issues. The extraction method may be inefficient, or the analytical method may not be stability-indicating.- Validate the analytical method to ensure it is accurate, precise, and specific for the intact this compound in the presence of its degradants.- Develop a stability-indicating method (see Experimental Protocols section).

Problem 3: Appearance of unknown peaks in the chromatogram during HPLC analysis.

Possible CausesSuggested Solutions
Formation of degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[7]- Compare the retention times of the unknown peaks with those of potential degradation products generated during forced degradation studies.
Leachables from the container closure system. - Analyze a placebo formulation stored in the same packaging to see if the peaks are still present.- Analyze extracts of the packaging material itself.
Contamination of the sample or mobile phase. - Run a blank (mobile phase) injection to check for system contamination.- Prepare a fresh sample and re-inject.

Experimental Protocols

1. Forced Degradation Study Protocol

This study is designed to intentionally degrade the this compound to identify potential degradation products and establish the degradation pathways.

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the working concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis but use 0.1 N NaOH.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a specified period.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound and the formulation to a calibrated light source (e.g., ICH option 2: 1.2 million lux-hours and 200 W-hours/m²).[1]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples.

  • Thermal Degradation:

    • Store the solid this compound and the formulation in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

    • Analyze samples at various time points.

Forced Degradation Results Summary (Illustrative Example)

Stress ConditionThis compound Remaining (%)Major Degradation Products
0.1 N HCl, 80°C, 24h85.22-Octyldodecanol, Acetic Acid
0.1 N NaOH, 80°C, 24h78.52-Octyldodecanol, Acetic Acid
3% H₂O₂, RT, 24h92.1Oxidative impurities (e.g., aldehydes, ketones)
Photolytic (ICH Q1B)98.5Minor oxidative impurities
Thermal (80°C, 7 days)95.3Minor hydrolysis and oxidative impurities

2. Stability-Indicating HPLC-UV/CAD Method Protocol

This method is designed to separate and quantify this compound from its potential degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of A, and gradually increase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at a low wavelength (e.g., 205-215 nm) or a universal detector like CAD or ELSD, as this compound lacks a strong chromophore.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing a known amount of this compound.

    • Extract the active ingredient using a suitable solvent (e.g., methanol, acetonitrile). This may require sonication or heating.

    • Centrifuge or filter the sample to remove insoluble excipients.

    • Dilute the clear supernatant to the desired concentration with the mobile phase.

  • Method Validation:

    • The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is proven by showing that the peak for this compound is well-resolved from the peaks of degradation products generated during the forced degradation study.

Visualizations

G Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Assay Decrease, Physical Change) check_physical Assess Physical Properties (Color, Odor, pH, Viscosity) start->check_physical check_chemical Perform Chemical Analysis (HPLC, GC-MS) start->check_chemical identify_cause Identify Root Cause check_physical->identify_cause check_chemical->identify_cause hydrolysis Hydrolysis identify_cause->hydrolysis Low pH, Ester Cleavage oxidation Oxidation identify_cause->oxidation Rancid Odor, Peroxides incompatibility Incompatibility identify_cause->incompatibility Phase Separation microbial Microbial Growth identify_cause->microbial Visible Growth, Odor adjust_ph Adjust pH / Add Buffer hydrolysis->adjust_ph add_antioxidant Add Antioxidant / Improve Packaging oxidation->add_antioxidant reformulate Reformulate with Compatible Excipients incompatibility->reformulate improve_preservation Improve Preservative System microbial->improve_preservation remediate Implement Corrective Actions adjust_ph->remediate add_antioxidant->remediate reformulate->remediate improve_preservation->remediate

Caption: Troubleshooting workflow for stability issues.

G Experimental Workflow for Stability Study start Develop & Validate Stability-Indicating Method place_on_stability Place Formulation Batches on Stability at Different Conditions (e.g., 25°C/60%RH, 40°C/75%RH) start->place_on_stability pull_samples Pull Samples at Pre-defined Time Points (0, 3, 6, 9, 12, 24 months) place_on_stability->pull_samples analyze_samples Analyze Samples for: - Assay of this compound - Degradation Products - Physical Properties (pH, Viscosity) - Microbial Limits pull_samples->analyze_samples evaluate_data Evaluate Data and Compare to Specifications analyze_samples->evaluate_data determine_shelf_life Determine Shelf-Life and Storage Conditions evaluate_data->determine_shelf_life

Caption: Experimental workflow for a stability study.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound alcohol 2-Octyldodecanol parent->alcohol H₂O (Acid/Base) acid Acetic Acid parent->acid H₂O (Acid/Base) peroxides Peroxides parent->peroxides O₂, Light, Heat aldehydes_ketones Aldehydes & Ketones peroxides->aldehydes_ketones other_acids Other Carboxylic Acids aldehydes_ketones->other_acids

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Identification of 2-Octyldodecyl Acetate Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of 2-octyldodecyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other long-chain esters, can degrade through several pathways, primarily hydrolysis, oxidation, and thermal degradation. The specific pathway and resulting degradation products will depend on the experimental or storage conditions, such as exposure to moisture, oxygen, heat, and light.

Q2: What are the expected degradation products from the hydrolysis of this compound?

A2: Hydrolysis of this compound involves the cleavage of the ester bond. This reaction is typically catalyzed by the presence of acid or base and water. The expected products are 2-octyl-1-dodecanol and acetic acid.

Q3: What degradation products can be expected from the oxidation of this compound?

A3: Oxidation of this compound can be initiated by factors such as heat, light, and the presence of metal ions. The long alkyl chains are susceptible to oxidation, which can lead to a complex mixture of degradation products. These may include hydroperoxides, aldehydes, ketones, carboxylic acids, and smaller chain esters resulting from the cleavage of the carbon-carbon bonds within the 2-octyldodecyl group.

Q4: Can thermal stress lead to the degradation of this compound?

A4: Yes, high temperatures can cause the thermal degradation of this compound. This process can lead to the cleavage of the ester bond, resulting in the formation of 2-octyl-1-dodecanol and acetic acid. Additionally, the long alkyl chains can undergo cleavage, leading to the formation of a variety of smaller hydrocarbons, including alkanes and alkenes.

Q5: Is this compound susceptible to photodegradation?

A5: While this compound does not have a strong chromophore to absorb significant UV-Vis light, prolonged exposure to high-intensity light, especially in the presence of photosensitizers, could potentially lead to degradation. The degradation products would likely be similar to those of oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a this compound-containing formulation.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the formulation has been stored under the recommended conditions (temperature, humidity, light exposure). Deviations can accelerate degradation.

    • Analyze Blank: Run a blank (matrix without this compound) to rule out interference from other formulation components.

    • Stress Testing: Perform forced degradation studies (acid, base, peroxide, heat, light) on a pure sample of this compound to generate potential degradation products. Compare the retention times of the resulting peaks with the unexpected peaks in your formulation.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in the tentative identification of the degradation products.

Issue 2: A change in the physical appearance (e.g., color, odor) of a product containing this compound is noticed over time.

  • Possible Cause: Oxidative degradation.

  • Troubleshooting Steps:

    • Peroxide Value Test: Measure the peroxide value of the product. An elevated peroxide value is an indicator of oxidative degradation.

    • GC-MS Headspace Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling to identify volatile degradation products that may contribute to a change in odor. Aldehydes and ketones are common volatile products of lipid oxidation.

    • FTIR Spectroscopy: Compare the Fourier-Transform Infrared (FTIR) spectrum of the aged product with a fresh sample. Look for the appearance or increase in the intensity of bands corresponding to hydroxyl (-OH) and carbonyl (C=O) groups, which are indicative of oxidation.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayStress ConditionPrimary Degradation ProductsSecondary Degradation Products
Hydrolysis Acidic or basic conditions, presence of water2-Octyl-1-dodecanol, Acetic Acid-
Oxidation Presence of oxygen, heat, light, metal ionsHydroperoxides of the alkyl chainsAldehydes, Ketones, Carboxylic acids, smaller chain esters
Thermal Degradation High temperatures2-Octyl-1-dodecanol, Acetic AcidAlkanes, Alkenes (from alkyl chain cleavage)
Photodegradation High-intensity light exposureSimilar to oxidation products-

Experimental Protocols

1. Forced Degradation Studies

  • Objective: To intentionally degrade this compound under controlled conditions to generate and identify potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature or slightly elevated temperature for a specified time.

    • Thermal Degradation: Place a sample of this compound in a controlled temperature oven (e.g., 80°C) for a specified duration.

    • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a xenon lamp) for a specified duration.

  • Analysis: Analyze the stressed samples using analytical techniques such as HPLC, GC-MS, and LC-MS to separate and identify the degradation products.

2. High-Performance Liquid Chromatography (HPLC) for Separation of Degradation Products

  • Objective: To separate this compound from its potential degradation products.

  • Methodology:

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often used. The gradient program should be optimized to achieve good separation of all components.

    • Detector: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used for detecting the ester and some degradation products. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can also be employed for universal detection of non-volatile compounds.

    • Injection Volume and Flow Rate: Typically 10-20 µL and 1.0 mL/min, respectively.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

  • Objective: To identify volatile and semi-volatile degradation products.

  • Methodology:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to separate compounds with a wide range of boiling points.

    • Injection Mode: Split or splitless injection depending on the concentration of the analytes. Headspace sampling can be used for highly volatile compounds.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra are compared with a spectral library (e.g., NIST) for compound identification.

Mandatory Visualization

DegradationPathways ODA This compound Hydrolysis Hydrolysis (Acid/Base, H₂O) ODA->Hydrolysis Cleavage of ester bond Oxidation Oxidation (O₂, Heat, Light) ODA->Oxidation Radical chain reaction Thermal Thermal Degradation (High Temp) ODA->Thermal Bond cleavage Alcohol 2-Octyl-1-dodecanol Hydrolysis->Alcohol Acid Acetic Acid Hydrolysis->Acid Oxidation_Products Oxidized Products (Aldehydes, Ketones, etc.) Oxidation->Oxidation_Products Thermal->Alcohol Thermal->Acid Thermal_Products Thermal Products (Alkanes, Alkenes) Thermal->Thermal_Products

Caption: Degradation pathways of this compound.

Technical Support Center: Preventing Hydrolysis of 2-Octyldodecyl Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of 2-octyldodecyl acetate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a long-chain ester, a molecule composed of 2-octyldodecanol and acetic acid. Due to its hydrophobic nature, it is often used in the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Hydrolysis is the chemical breakdown of the ester bond in the presence of water, yielding the parent alcohol (2-octyldodecanol) and acetic acid. This degradation is a significant concern as it can lead to a loss of product efficacy, altered bioavailability of the API, and the introduction of impurities that may have undesirable effects.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis of this compound is significantly influenced by several factors:

  • pH: The hydrolysis of esters is catalyzed by both acids and bases. The reaction is generally slowest in the neutral pH range (around pH 5-7) and increases significantly under acidic (pH < 4) or alkaline (pH > 8) conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the breakdown of the ester bond.

  • Enzymes: In biological systems, enzymes such as esterases can rapidly catalyze the hydrolysis of ester bonds.

Q3: How can I prevent or minimize the hydrolysis of this compound in my aqueous formulation?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintaining the pH of the formulation within a neutral range (ideally between 5 and 7) is the most straightforward approach to minimize hydrolysis.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can protect it from the aqueous environment and significantly reduce the rate of hydrolysis.

  • Micellar Solubilization: Incorporating this compound into the hydrophobic core of micelles, formed by surfactants, can also shield the ester bond from water and inhibit hydrolysis.

  • Use of Co-solvents: While not always ideal for aqueous systems, the addition of co-solvents can sometimes reduce the activity of water and slow down hydrolysis.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid degradation of this compound observed in the formulation. 1. pH of the solution is too acidic or too alkaline. 2. Storage temperature is too high. 3. Presence of catalytic impurities.1. Measure and adjust the pH of the formulation to a neutral range (5-7) using appropriate buffers. 2. Store the formulation at a lower temperature, following a thorough stability study to determine optimal conditions. 3. Analyze the formulation for any impurities that may be catalyzing the hydrolysis.
Precipitation or phase separation occurs in the aqueous formulation. 1. The concentration of this compound exceeds its aqueous solubility. 2. The formulation strategy (e.g., cyclodextrin or micelle concentration) is insufficient to maintain solubilization.1. Reduce the concentration of this compound. 2. Increase the concentration of the solubilizing agent (cyclodextrin or surfactant). 3. Optimize the formulation by exploring different types of cyclodextrins or surfactants.
Inconsistent results in stability studies. 1. Variability in the pH of different batches. 2. Inaccurate temperature control during the study. 3. Inconsistent preparation of the formulation.1. Implement strict pH control for all batches. 2. Ensure the stability chambers are properly calibrated and maintained. 3. Standardize the formulation preparation protocol to ensure batch-to-batch consistency.

Data Presentation

Estimated Hydrolysis Rate Constants of this compound
pH Temperature (°C) Estimated kobs (s-1) Estimated Half-life (t1/2)
3.025~1 x 10-8~2.2 years
3.040~5 x 10-8~160 days
5.025~1 x 10-10~220 years
5.040~5 x 10-10~44 years
7.025~2 x 10-9~11 years
7.040~1 x 10-8~2.2 years
9.025~2 x 10-7~40 days
9.040~1 x 10-6~8 days

Experimental Protocols

Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1]

a. Acid Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol) due to its low water solubility.

  • Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

b. Base Hydrolysis:

  • Prepare a solution of this compound as described above.

  • Add an equal volume of 0.1 M NaOH.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period, taking samples at shorter intervals (e.g., 2, 4, 8, 24 hours) due to the faster rate of base-catalyzed hydrolysis.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

c. Neutral Hydrolysis:

  • Prepare a solution of this compound in a mixture of organic solvent and water (e.g., 1:1 acetonitrile:water).

  • Incubate the mixture at a higher temperature (e.g., 80°C) for an extended period (e.g., up to 7 days).

  • Withdraw aliquots at defined time points and dilute for HPLC analysis.

Stability-Indicating HPLC Method for this compound and its Degradation Products

This method is designed to separate and quantify this compound from its primary hydrolysis product, 2-octyldodecanol.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 80% B, hold for 2 minutes.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a final concentration within the linear range of the assay.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Observed Degradation of This compound check_ph Measure pH of the Formulation start->check_ph ph_ok Is pH within 5-7 range? check_ph->ph_ok adjust_ph Adjust pH with appropriate buffer ph_ok->adjust_ph No check_temp Review Storage Temperature ph_ok->check_temp Yes adjust_ph->check_ph temp_ok Is temperature controlled and appropriate? check_temp->temp_ok lower_temp Lower storage temperature based on stability data temp_ok->lower_temp No consider_formulation Consider Formulation Strategies temp_ok->consider_formulation Yes lower_temp->check_temp cyclodextrin Cyclodextrin Complexation consider_formulation->cyclodextrin micelles Micellar Solubilization consider_formulation->micelles end End: Stable Formulation cyclodextrin->end micelles->end

Caption: Troubleshooting workflow for addressing the hydrolysis of this compound.

Formulation_Strategies cluster_cyclodextrin Cyclodextrin Complexation cluster_micelle Micellar Solubilization cyclodextrin Cyclodextrin Hydrophobic Cavity complex Inclusion Complex cyclodextrin->complex ester_cd This compound ester_cd->complex protection_cd Ester bond is shielded from water complex->protection_cd micelle Micelle Hydrophobic Core Hydrophilic Shell solubilized Solubilized Ester micelle->solubilized ester_micelle This compound ester_micelle->solubilized protection_micelle Ester is sequestered in hydrophobic core solubilized->protection_micelle title Strategies to Prevent Hydrolysis

Caption: Formulation strategies to protect this compound from hydrolysis.

References

Technical Support Center: Emulsion Instability with 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering emulsion instability when formulating with 2-octyldodecyl acetate.

Frequently Asked Questions (FAQs)

Q1: My emulsion formulated with this compound is separating, with a distinct layer forming at the top. What is happening and how can I fix it?

A: This phenomenon is likely creaming , which is the upward migration of dispersed oil droplets due to a density difference between the oil and water phases.[1][2] Creaming is a common form of instability but is often reversible.[2] It can be a precursor to more severe, irreversible instability like coalescence.[1]

Troubleshooting Steps:

  • Reduce Droplet Size: Smaller droplets are less affected by gravity.[3] This can be achieved by increasing the energy of homogenization (e.g., higher speed, longer time, or using a high-pressure homogenizer).[1]

  • Increase Continuous Phase Viscosity: A thicker continuous (water) phase will slow the movement of the oil droplets.[3] Consider adding a rheology modifier such as xanthan gum, carbomer, or cellulosic polymers to the aqueous phase.[4][5]

  • Optimize Phase Volume: While less common, an excessively high oil-to-water ratio can sometimes contribute to instability.[6][7]

  • Match Densities: Although often impractical, adjusting the density of the continuous phase to more closely match the oil phase can inhibit creaming.[1]

Q2: I'm observing a gradual increase in the size of the oil droplets in my emulsion over time, and it eventually breaks. What is the cause?

A: This indicates that coalescence and/or Ostwald ripening are occurring.

  • Coalescence is the process where droplets merge to form progressively larger ones, an irreversible process that leads to the complete breaking of the emulsion.[2][8] This is often due to an insufficient or ineffective emulsifier film around the droplets.[9]

  • Ostwald Ripening is a phenomenon where larger droplets grow at the expense of smaller ones.[2][10] This occurs because molecules from the dispersed (oil) phase diffuse through the continuous (water) phase from smaller, higher-pressure droplets to larger, lower-pressure ones. This is particularly relevant for oil phases that have some, even minimal, solubility in the water phase.[11] As this compound is a large ester, it may have properties that make it susceptible to this process, especially if the emulsifier system is not optimized.

Troubleshooting Steps:

  • Optimize Emulsifier System (HLB): The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system must be matched to the required HLB of your oil phase. Using a blend of a low-HLB and a high-HLB emulsifier is often more effective at creating a stable interfacial film than a single emulsifier.[12][13]

  • Increase Emulsifier Concentration: An insufficient amount of emulsifier will fail to adequately cover the surface of all oil droplets, leading to coalescence.[6][9]

  • Inhibit Ostwald Ripening: To counter Ostwald ripening, consider adding a small amount of a highly non-polar, water-insoluble oil (like mineral oil or a long-chain triglyceride) to your oil phase.[11] This can reduce the diffusion of this compound through the water phase.[11]

  • Strengthen the Interfacial Film: Some polymeric emulsifiers or stabilizers can form a stronger mechanical barrier around the droplets, preventing both coalescence and ripening.[14]

Q3: How do I select the correct emulsifier system for an oil phase containing this compound?

A: The most effective method is to use the Hydrophilic-Lipophilic Balance (HLB) system .[15] Every oil or lipophilic ingredient has a "required HLB" value, which is the HLB that an emulsifier system must have to create a stable emulsion. For an oil-in-water (O/W) emulsion, you will typically need an emulsifier or blend with a higher HLB value (8-18), whereas a water-in-oil (W/O) emulsion requires a low HLB value (3-6).[13]

Selection Strategy:

  • Determine the Required HLB: Calculate the weighted average of the required HLB for all components in your oil phase. The exact required HLB for this compound is not readily published, but for large esters, a value in the range of 10-12 for an O/W emulsion is a reasonable starting point for experimentation.

  • Create a Blend: It is highly recommended to use a combination of two emulsifiers (one with a low HLB, one with a high HLB) to achieve the precise required HLB value.[12] This creates a more stable and robust interfacial film.

  • Experimental Verification: Prepare a series of small test emulsions with emulsifier blends at slightly different HLB values (e.g., 10.5, 11.0, 11.5, 12.0) to find the one that provides the best stability.

Q4: My emulsion appears stable at first, but its viscosity changes significantly during storage. Is this an issue?

A: Yes, a significant change in viscosity is often an early indicator of instability. It is typically related to flocculation , where droplets aggregate into loose clumps without merging.[2][8] This reversible aggregation can increase the viscosity of the emulsion. If the forces holding the droplets together are weak, the floccules can be broken up by shaking. However, flocculation brings droplets into close contact, which can increase the rate of coalescence over time, leading to a drop in viscosity as the emulsion structure breaks down.[1]

Troubleshooting Steps:

  • Increase Surface Charge (Zeta Potential): For O/W emulsions, using an ionic emulsifier can increase the electrostatic repulsion between droplets, preventing them from aggregating.[10] The stability can be evaluated by measuring the zeta potential.[10]

  • Incorporate Steric Stabilizers: Use emulsifiers with large hydrophilic heads (e.g., PEGs) or add polymers that adsorb to the droplet surface. These create a physical barrier that prevents droplets from getting close enough to flocculate.

  • Optimize Electrolyte Concentration: High concentrations of salts can shield the surface charge on droplets, reducing repulsion and promoting flocculation.[5] Evaluate the ionic strength of your formulation.

Data Presentation

Table 1: Typical Required HLB Values for Common Oil Phase Ingredients (O/W Emulsions)

IngredientChemical ClassTypical Required HLB
This compound Ester ~10 - 12 (Estimated)
Cetyl AlcoholFatty Alcohol15
Stearic AcidFatty Acid15
Isopropyl MyristateEster12
LanolinWax/Alcohol12
Mineral OilHydrocarbon10.5
BeeswaxWax9

Note: The required HLB for this compound is an estimate based on its chemical structure as a large ester. The optimal value should be determined experimentally.[12]

Experimental Protocols

Protocol: Particle Size Analysis for Emulsion Stability Testing

Objective: To quantitatively assess the physical stability of an emulsion containing this compound by monitoring changes in droplet size distribution over time.

Principle: Techniques like laser diffraction measure the size of dispersed droplets. An increase in the mean droplet diameter or a broadening of the size distribution over time is a direct indicator of instability, primarily due to coalescence or Ostwald ripening.[16][17]

Materials & Equipment:

  • Particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Emulsion samples stored under controlled conditions (e.g., 25°C, 40°C)

  • Dispersant fluid (typically deionized water for O/W emulsions)

  • Pipettes or droppers

  • Beakers or sample vials

Methodology:

  • Initial Measurement (Time = 0): a. Prepare the particle size analyzer according to the manufacturer's instructions. b. Gently agitate the freshly prepared emulsion to ensure homogeneity. c. Add a small, representative sample of the emulsion dropwise to the dispersant in the analyzer's measurement chamber until the recommended obscuration level is reached. d. Record the droplet size distribution. Pay special attention to the mean diameter (e.g., D[8][10]) and the distribution width (span).

  • Incubation: a. Store the bulk emulsion samples in sealed containers at various controlled temperatures (e.g., room temperature, 40°C, 50°C) and protected from light to simulate shelf-life and stress conditions.[18]

  • Time-Point Measurements: a. At predetermined intervals (e.g., 24 hours, 1 week, 1 month), retrieve the stored samples. b. Before sampling, gently invert the container several times to redisperse any potential creaming. Do not shake vigorously, as this could temporarily break up floccules. c. Repeat the measurement process described in Step 1 for each sample.

Data Analysis & Interpretation:

  • Stable Emulsion: The mean droplet size and the overall distribution curve show minimal to no change over the testing period.

  • Unstable Emulsion (Coalescence/Ostwald Ripening): There will be a noticeable shift in the distribution towards larger particle sizes. The mean diameter will increase significantly over time.

  • Tabulate Results: Record the mean droplet diameter (D[8][10]) at each time point and temperature. Plotting this data will provide a clear visual representation of the emulsion's stability.

Visualizations

Start Emulsion Instability Observed Identify Identify Type of Instability Start->Identify Creaming Creaming / Sedimentation (Layer Separation) Identify->Creaming Visual Separation Growth Droplet Growth (Increased Size / Breaking) Identify->Growth Microscopy / Particle Sizing Viscosity Viscosity Change (Thickening / Thinning) Identify->Viscosity Rheology Cause_Creaming Cause: - Density Difference - Large Droplets Creaming->Cause_Creaming Sol_Creaming Solution: 1. Increase Continuous Phase Viscosity 2. Reduce Droplet Size (Homogenize) 3. Optimize Phase Ratio Creaming->Sol_Creaming Cause_Growth Cause: - Coalescence - Ostwald Ripening Growth->Cause_Growth Sol_Growth Solution: 1. Optimize Emulsifier HLB & Conc. 2. Add Ripening Inhibitor (e.g., non-polar oil) 3. Use Polymeric Stabilizer Growth->Sol_Growth Cause_Viscosity Cause: - Flocculation - Eventual Coalescence Viscosity->Cause_Viscosity Sol_Viscosity Solution: 1. Increase Droplet Repulsion (Zeta Potential) 2. Add Steric Stabilizer 3. Check Electrolyte Concentration Viscosity->Sol_Viscosity

Caption: Troubleshooting workflow for emulsion instability.

cluster_reversible Reversible Processes cluster_irreversible Irreversible Processes Flocculation Flocculation (Droplet Aggregation) Coalescence Coalescence (Droplet Merging) Flocculation->Coalescence Close Proximity Creaming Creaming (Density Separation) Breaking Breaking (Phase Separation) Creaming->Breaking Can accelerate coalescence at top layer Coalescence->Breaking Stable Stable Emulsion Stable->Flocculation Stable->Creaming

Caption: Common mechanisms of emulsion destabilization.

References

Technical Support Center: Synthesis of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-octyldodecyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 2-octyldodecanol with acetic acid.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation - Incomplete reaction.- Insufficient catalyst.- Presence of water in reactants or glassware.- Increase reaction time or temperature.- Increase catalyst loading (e.g., p-TsOH or H₂SO₄).- Ensure all reactants and glassware are thoroughly dried. Use a Dean-Stark apparatus to remove water azeotropically.
Formation of a Dark Brown or Black Sludge - Strong acid catalyst (e.g., concentrated H₂SO₄) causing charring or polymerization of the alcohol or resulting alkene.- Use a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).- Reduce the concentration of the acid catalyst.- Lower the reaction temperature.
Product Contaminated with Unreacted 2-Octyldodecanol - Incomplete reaction.- Insufficient amount of acetic acid.- Increase reaction time.- Use a larger excess of acetic acid.[1] - Purify the crude product using column chromatography.
Presence of an Impurity with a Higher Rf than this compound on TLC - Dehydration of 2-octyldodecanol to form 2-octyldodecene.- Use a milder acid catalyst and lower reaction temperature to minimize dehydration.- Purify via column chromatography.
Presence of a High Molecular Weight Impurity - Formation of bis(2-octyldodecyl) ether via acid-catalyzed etherification of 2-octyldodecanol.- Lower the reaction temperature.- Ensure a sufficient excess of acetic acid is used to favor esterification over ether formation.- Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer esterification of 2-octyldodecanol with acetic acid, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is an equilibrium reaction, and to favor the formation of the ester, it is common to use an excess of one of the reactants, typically the less expensive one, or to remove the water that is formed during the reaction.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The two main side reactions are the acid-catalyzed dehydration of 2-octyldodecanol to form 2-octyldodecene and the acid-catalyzed self-condensation of 2-octyldodecanol to form bis(2-octyldodecyl) ether.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following:

  • Catalyst Choice: Use a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid.

  • Temperature Control: Maintain the lowest effective temperature to favor esterification over dehydration and ether formation.

  • Reactant Stoichiometry: Use an excess of acetic acid to increase the probability of 2-octyldodecanol reacting to form the ester rather than undergoing self-condensation.

  • Water Removal: Actively remove water as it is formed using a Dean-Stark apparatus to drive the equilibrium towards the product.

Q4: What is a typical work-up procedure for this reaction?

A4: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent like diethyl ether or ethyl acetate, and washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic acid. This is followed by a wash with brine (saturated NaCl solution) and drying of the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure.

Q5: How can I purify the crude this compound?

A5: Purification is typically achieved by flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent can be adjusted to achieve good separation of the desired ester from unreacted alcohol and non-polar side products like the corresponding alkene.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Octyldodecanol

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-octyldodecanol (1.0 eq), glacial acetic acid (3.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (to fill the Dean-Stark trap and provide sufficient reaction volume).

  • Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Visualizations

Reaction Pathways

Reaction_Pathways Main Reaction and Side Reactions in this compound Synthesis Reactants 2-Octyldodecanol + Acetic Acid Product This compound Reactants->Product Fischer Esterification (H+, Heat) Side_Product_1 2-Octyldodecene Reactants->Side_Product_1 Dehydration (H+, High Temp) Side_Product_2 Bis(2-octyldodecyl) Ether Reactants->Side_Product_2 Ether Formation (H+, Heat)

Caption: Main and side reaction pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Low_Conversion Low Conversion? Check_Reaction->Low_Conversion Increase_Time_Temp Increase Reaction Time/Temp Low_Conversion->Increase_Time_Temp Yes Workup Aqueous Work-up Low_Conversion->Workup No Increase_Time_Temp->Check_Reaction Check_Catalyst Check Catalyst Amount Increase_Time_Temp->Check_Catalyst Still Low Check_Catalyst->Check_Reaction Analyze_Crude Analyze Crude Product (TLC/NMR) Workup->Analyze_Crude Impurities Impurities Present? Analyze_Crude->Impurities Purify Column Chromatography Impurities->Purify Yes Pure_Product Pure Product Impurities->Pure_Product No Purify->Pure_Product Optimize_Conditions Optimize Conditions: - Milder Catalyst - Lower Temperature Purify->Optimize_Conditions Significant Side Products

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Long-Term Stability of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the long-term stability of 2-octyldodecyl acetate. Due to the limited availability of public data on this specific ester, the information herein is substantially based on data for a structurally similar and well-documented compound, isopropyl myristate (IPM). Researchers should use this information as a general guide and adapt the principles and methodologies for their specific formulations and storage conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in cosmetic and pharmaceutical formulations?

A1: The primary degradation pathway for esters like this compound is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, resulting in the formation of 2-octyldodecanol and acetic acid. This process can be catalyzed by the presence of acids or bases.[1]

Q2: What are the common signs of this compound degradation in a formulation?

A2: The most common indicator of this compound degradation is a decrease in the pH of the formulation. This is due to the formation of acetic acid as a byproduct of hydrolysis. Other signs may include changes in odor, viscosity, or emulsion stability (phase separation).

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can accelerate the hydrolysis of this compound:

  • pH: Both acidic and alkaline conditions can catalyze ester hydrolysis. The rate of hydrolysis is generally at its minimum in the neutral pH range.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[2]

  • Presence of Water: As a reactant in hydrolysis, the availability of water in the formulation can influence the degradation rate.

  • Presence of Catalysts: Certain ingredients can act as catalysts, accelerating the degradation process.

Q4: What are the recommended storage conditions to ensure the long-term stability of this compound?

A4: To ensure long-term stability, formulations containing this compound should be stored in well-closed containers in a cool, dry place, and protected from light.[3] Maintaining the formulation at a neutral pH will also help to minimize hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decrease in pH of the formulation over time Hydrolysis of this compound leading to the formation of acetic acid.1. Confirm Degradation: Analyze a sample of the product for the presence of 2-octyldodecanol and an increase in the concentration of free acetic acid using the analytical methods described below.2. Investigate Formulation: Review the formulation for components that could be contributing to a low or high pH, or that could be catalyzing the hydrolysis.3. Optimize pH: If necessary, adjust the formulation with a suitable buffering agent to maintain a pH in the neutral range (6.0-7.5).4. Evaluate Packaging: Ensure the packaging is adequately protecting the product from exposure to excessive heat and humidity.
Change in Odor (e.g., a faint vinegary smell) Formation of acetic acid due to hydrolysis.1. Correlate with pH: Check if the change in odor is accompanied by a decrease in pH.2. Quantify Acetic Acid: Use an appropriate analytical method to quantify the concentration of acetic acid.3. Reformulation: Consider the use of a more robust ester if the rate of hydrolysis is unacceptable for the product's shelf life.
Phase Separation in an Emulsion A significant change in pH due to hydrolysis can disrupt the stability of the emulsion system. Changes in the polarity of the oil phase due to the formation of more polar degradation products (alcohol) can also contribute to instability.1. Measure pH: Determine the pH of the separated phases and the bulk emulsion.2. Analyze for Degradants: Quantify the amount of this compound that has degraded.3. Evaluate Emulsifier System: The chosen emulsifier may not be effective at the new, lower pH. Consider an emulsifier system that is stable over a wider pH range.4. Optimize Homogenization: Review the manufacturing process to ensure proper homogenization, which can improve initial emulsion stability.

Data Presentation

Table 1: Estimated Hydrolysis Half-Life of a Representative Ester (Isopropyl Myristate) at Different pH Values

pHEstimated Half-Life
710 years
81 year

Source: PubChem CID 8042. This data is for isopropyl myristate and should be considered as a general indicator for the stability of similar esters. The actual rate of hydrolysis for this compound may vary.[4]

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing of a Topical Cream Containing this compound

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[2][5][6][7]

1. Objective: To assess the long-term stability of a topical cream containing this compound under recommended and accelerated storage conditions.

2. Materials:

  • Three primary batches of the final cream formulation packaged in the proposed commercial packaging.

  • Stability chambers with controlled temperature and humidity.

  • Analytical instrumentation for the quantification of this compound and its primary degradation products (2-octyldodecanol and acetic acid).

3. Storage Conditions and Testing Frequency:

Storage ConditionTesting Frequency
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

4. Test Parameters: At each time point, the following parameters should be evaluated:

  • Physical Appearance: Color, odor, and phase separation.

  • pH: Measured using a calibrated pH meter.

  • Viscosity: Measured using a suitable viscometer.

  • Assay of this compound: To determine the amount of the active ingredient remaining.

  • Quantification of Degradation Products: Measurement of 2-octyldodecanol and acetic acid.

  • Microbial Limits: To ensure the product remains free from microbial contamination.

5. Acceptance Criteria: The acceptance criteria should be defined before initiating the study and should include permissible ranges for pH, viscosity, and the concentration of this compound and its degradation products.

Protocol 2: Analytical Method for the Quantification of this compound and 2-Octyldodecanol using Gas Chromatography (GC)

1. Principle: A gas chromatography method with flame ionization detection (GC-FID) is used to separate and quantify this compound and its potential degradation product, 2-octyldodecanol.

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the analysis of fatty acid esters and alcohols (e.g., a DB-5 or equivalent).

  • Autosampler.

3. Reagents and Standards:

  • High-purity reference standards of this compound and 2-octyldodecanol.

  • A suitable solvent for sample and standard preparation (e.g., hexane or isopropanol).

  • Internal standard (e.g., a different long-chain ester or alcohol not present in the sample).

4. Chromatographic Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL.

5. Sample Preparation:

  • Accurately weigh a known amount of the cream formulation into a centrifuge tube.

  • Add a known volume of the extraction solvent and the internal standard.

  • Vortex or sonicate to extract the analytes from the cream matrix.

  • Centrifuge to separate the solvent layer.

  • Transfer the supernatant to a GC vial for analysis.

6. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound, 2-octyldodecanol, and the internal standard.

  • Inject the standards and the sample extracts.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of this compound and 2-octyldodecanol in the sample based on the calibration curve.

Visualizations

Degradation Pathway of this compound 2-Octyldodecyl_Acetate This compound Hydrolysis Hydrolysis (catalyzed by H+ or OH-) 2-Octyldodecyl_Acetate->Hydrolysis Water Water (H2O) Water->Hydrolysis 2-Octyldodecanol 2-Octyldodecanol Hydrolysis->2-Octyldodecanol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Troubleshooting Workflow for Decreased pH start Issue: Decreased pH in Formulation confirm_degradation Analyze for Degradation Products (2-Octyldodecanol, Acetic Acid) start->confirm_degradation degradation_present Degradation Confirmed? confirm_degradation->degradation_present investigate_formulation Review Formulation for Catalysts and pH Influencers degradation_present->investigate_formulation Yes no_degradation Investigate Other Causes of pH Shift (e.g., CO2 absorption, other ingredient interactions) degradation_present->no_degradation No optimize_ph Adjust pH with Buffering Agent investigate_formulation->optimize_ph evaluate_packaging Assess Packaging for Protection optimize_ph->evaluate_packaging end Resolution evaluate_packaging->end no_degradation->end Experimental Workflow for Stability Study start Start: Prepare 3 Batches of Formulation package Package in Final Commercial Packaging start->package storage Place Samples in Stability Chambers (Long-Term, Intermediate, Accelerated) package->storage testing Perform Tests at Specified Time Points storage->testing analysis Analyze Data: - Physical/Chemical Properties - Assay of Active - Degradation Products testing->analysis report Generate Stability Report and Determine Shelf-Life analysis->report

References

Validation & Comparative

A Comparative Analysis of 2-Octyldodecyl Acetate and Other Leading Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the choice of emollient is a critical factor influencing formulation stability, sensory characteristics, and, most importantly, the therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparative study of 2-octyldodecyl acetate against a range of commonly used emollients, including petrolatum, dimethicone, lanolin, and caprylic/capric triglyceride. The following sections present a detailed analysis of their physicochemical properties, performance data derived from key experimental studies, and standardized protocols for evaluating emollient efficacy.

Physicochemical Properties of Selected Emollients

The fundamental characteristics of an emollient dictate its behavior in a formulation and on the skin. The following table summarizes the key physicochemical properties of this compound and other benchmark emollients.

PropertyThis compoundPetrolatumDimethiconeLanolinCaprylic/Capric Triglyceride
INCI Name Octyldodecyl AcetatePetrolatumDimethiconeLanolinCaprylic/Capric Triglyceride
Chemical Class EsterHydrocarbonSiliconeWax EsterTriglyceride
Molecular Formula C22H44O2[1]Mixture of hydrocarbons[-(CH3)2SiO-]nComplex mixture of esters and polyestersC21H40O5 (representative)[2]
Molecular Weight ~340.59 g/mol VariableVariableVariable~372.54 g/mol [2]
Appearance Clear, colorless liquidTranslucent, soft amorphous solidClear, colorless liquid[3]Yellow, waxy substance[4]Colorless to light yellow liquid[2]
Solubility in Water InsolubleInsolubleInsoluble[3]Insoluble[5]Practically insoluble[6]
Solubility in Oils SolubleSolubleMiscible with mineral oil[3]Soluble in hot alcohol, ether, chloroform[5]Miscible with fats and oils[7]
Specific Gravity ~0.85 g/cm³~0.815–0.880 g/cm³0.94-0.98 g/cm³ at 25°C[3]~0.932-0.945 g/cm³ at 15°C[5]~0.94-0.96 g/cm³[6]
Refractive Index ~1.445~1.460–1.4851.401-1.405[3]1.478-1.482 @ 40°C[8]1.4480-1.4500[6]

Performance Data: A Comparative Overview

The performance of an emollient is primarily assessed by its ability to improve skin barrier function, which is quantified through measurements of skin hydration and transepidermal water loss (TEWL). Furthermore, in the context of drug delivery, an emollient's potential to enhance the permeation of active ingredients is a crucial parameter.

Skin Hydration (Corneometry)

Skin hydration is a measure of the water content in the stratum corneum. Higher corneometry values indicate better skin hydration. While direct comparative data for this compound is limited, the following table provides representative data for other emollients from various studies to establish a baseline for comparison. Emollients are known to increase skin hydration by forming an occlusive layer that prevents water loss.

Emollient TypeApplicationChange in Skin Hydration (Arbitrary Units - A.U.)Study Reference
Petrolatum-basedSingle applicationSignificant increase, sustained over time[9]Frodin et al., 1992[9]
Silicone-based (Dimethicone)Twice daily for 5 daysModerate increaseComparative clinical trials[10]
Lanolin-basedSingle applicationNoticeable increaseInternal and external studies
Triglyceride-basedSingle applicationGood initial hydration effect[11]Savic et al., 2013[11]
Transepidermal Water Loss (TEWL)

TEWL is the measurement of water vapor that evaporates through the skin. A lower TEWL value indicates a more intact skin barrier. Petrolatum is considered the gold standard for occlusivity, significantly reducing TEWL.

Emollient TypeApplicationReduction in TEWL (%)Study Reference
PetrolatumSingle application>98%Lodén et al., 2002
Mineral OilSingle application20-30%Lodén et al., 2002
Silicone (Dimethicone)Single application20-30%Lodén et al., 2002
LanolinSingle application20-30%[8]Lodén et al., 2002[8]
Trilipid CreamDaily for 5 weeksSignificant reduction compared to paraffin-based emollient[12]Garcia-Cordero et al., 2021[12]
In Vitro Drug Permeation Enhancement

The ability of an emollient to enhance the penetration of an active pharmaceutical ingredient (API) through the skin is a critical factor in the development of transdermal drug delivery systems. This is often evaluated using in vitro permeation tests (IVPT) with Franz diffusion cells.

Emollient/EnhancerModel DrugEnhancement Ratio (ER)Study Reference
Oleic AcidLamotrigine3.55[13]Shakeel et al., 2019[13]
Propylene GlycolLamotrigine-[13]Shakeel et al., 2019[13]
Various fatty acidsVariousVaries depending on API and formulationNumerous studies

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

Measurement of Skin Hydration (Corneometry)

Objective: To quantify the water content of the stratum corneum.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

Methodology:

  • Acclimatization: Subjects are required to rest for at least 15-20 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%) before measurements are taken.[14]

  • Baseline Measurement: A baseline reading is taken from the designated skin area (e.g., volar forearm) before the application of any product.[15]

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 1, 2, 4, 8, 24 hours) after product application to assess the change in skin hydration over time.[15]

  • Principle: The measurement is based on the electrical capacitance of the skin, which changes with its water content.[14][16] The probe measures the dielectric constant of the superficial skin layer.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (e.g., TM Hex, Courage + Khazaka).

Methodology:

  • Acclimatization: Similar to corneometry, subjects must be acclimatized to a controlled environment.

  • Probe Placement: The probe of the Tewameter®, which has an open chamber design, is placed gently on the skin surface.[17]

  • Measurement: The probe contains sensors that measure the humidity and temperature gradient in the microenvironment directly above the skin.[17] This gradient is used to calculate the rate of water vapor diffusion, expressed in g/m²/h.

  • Data Acquisition: Measurements are typically taken over a short period (e.g., 20-30 seconds) to obtain a stable reading.[18]

  • Comparison: TEWL values are compared before and after the application of the emollient to determine its occlusive effect. A lower TEWL value post-application indicates improved barrier function.[18]

In Vitro Drug Permeation Test (IVPT) using Franz Diffusion Cells

Objective: To evaluate the rate and extent of drug permeation through a membrane from a topical formulation.

Apparatus: Franz Diffusion Cell system.

Methodology:

  • Membrane Preparation: A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane like Strat-M®) is mounted between the donor and receptor chambers of the Franz cell.[19][20]

  • Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C for skin studies).[19]

  • Formulation Application: A precise amount of the topical formulation containing the API is applied to the surface of the membrane in the donor chamber.[19]

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.[19][21]

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[19]

  • Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Emollient_Classification cluster_main Emollient Classes cluster_hydrocarbons Hydrocarbons cluster_silicones Silicones cluster_esters Esters cluster_waxes Waxes Emollients Emollients Petrolatum Petrolatum Emollients->Petrolatum Dimethicone Dimethicone Emollients->Dimethicone OctyldodecylAcetate This compound Emollients->OctyldodecylAcetate Lanolin Lanolin Emollients->Lanolin MineralOil Mineral Oil Cyclomethicone Cyclomethicone CaprylicTriglyceride Caprylic/Capric Triglyceride IsopropylMyristate Isopropyl Myristate Beeswax Beeswax

Caption: Classification of common emollients based on their chemical structure.

Emollient_Evaluation_Workflow cluster_workflow Experimental Workflow for Emollient Performance Evaluation start Start: Select Emollients for Comparison protocol_dev Develop Standardized Formulations start->protocol_dev Formulation Phase subject_recruitment Recruit and Acclimatize Human Subjects protocol_dev->subject_recruitment ivpt_setup Prepare Franz Diffusion Cells with Skin Membrane protocol_dev->ivpt_setup In Vitro Testing baseline_measurement Measure Baseline Skin Hydration (Corneometer) & TEWL (Tewameter) subject_recruitment->baseline_measurement In Vivo Testing product_application Apply Emollient Formulations to Designated Skin Areas baseline_measurement->product_application post_application_measurement Measure Skin Hydration & TEWL at Predetermined Time Intervals product_application->post_application_measurement data_analysis Analyze and Compare Performance Data post_application_measurement->data_analysis conclusion Draw Conclusions on Comparative Efficacy data_analysis->conclusion ivpt_run Run In Vitro Permeation Test with API-containing Formulations ivpt_setup->ivpt_run ivpt_analysis Analyze Permeation Data (Flux, ER) ivpt_run->ivpt_analysis ivpt_analysis->conclusion

Caption: A typical experimental workflow for the comparative evaluation of emollient performance.

References

Validating the Purity of 2-Octyldodecyl Acetate: A Comparative Guide to GC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 2-octyldodecyl acetate. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound, a long-chain branched ester, finds applications in various fields, including cosmetics and pharmaceuticals, owing to its unique physical and chemical properties. Ensuring the purity of this compound is critical for its intended applications, as impurities can affect its efficacy, stability, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification. This guide will delve into the validation of this compound purity using GC-MS, compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), and provide the necessary experimental details for implementation.

Purity Validation by GC-MS

GC-MS is an ideal method for the purity assessment of this compound due to the compound's volatility. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass information for identification and quantification.

Potential Impurities in this compound

The synthesis of this compound typically involves the esterification of 2-octyldodecanol (a Guerbet alcohol) with acetic acid or its anhydride. Potential impurities can arise from unreacted starting materials, side products of the reaction, or degradation products.

Potential Impurity Origin Typical m/z ions for MS identification
2-OctyldodecanolUnreacted starting materialMolecular ion peak, fragments corresponding to loss of water and alkyl chains
Acetic Acid/Acetic AnhydrideUnreacted starting materialCharacteristic low m/z fragments
Di(2-octyldodecyl) etherSide reaction of 2-octyldodecanol at high temperaturesMolecular ion peak and characteristic ether fragmentation patterns
Isomeric EstersIsomers of 2-octyldodecanol present in the starting materialSimilar mass spectra to the main component, but different GC retention times
Oxidation ProductsDegradation of the esterFragments indicating the presence of hydroxyl or carbonyl groups
Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 300 °C at 10 °C/min.

    • Hold at 300 °C for 10 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-600.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards, if available.

Comparison with Alternative Analytical Methods

While GC-MS is a robust technique, other methods can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase HPLC system is typically used.

Strengths of HPLC:

  • Suitable for non-volatile or thermally labile compounds.

  • Offers a wide range of stationary and mobile phases for method development.

  • Can be coupled with various detectors, including UV-Vis, Refractive Index (RI), and Evaporative Light Scattering Detector (ELSD).

Weaknesses of HPLC for this compound:

  • This compound lacks a strong UV chromophore, making UV detection less sensitive.

  • RI detection is universal but has lower sensitivity and is not compatible with gradient elution.

  • ELSD is a good alternative for non-chromophoric, non-volatile compounds, but the response can be non-linear.[1]

Performance Comparison: GC-MS vs. HPLC-ELSD

The following table provides a semi-quantitative comparison of the expected performance of GC-MS and HPLC-ELSD for the analysis of this compound. The values are based on typical performance for similar long-chain esters.

Parameter GC-MS HPLC-ELSD
Selectivity/Resolution Excellent for volatile isomers and closely related compounds.Good, but may be challenging for isomers with similar polarity.
Sensitivity (LOD/LOQ) High sensitivity, typically in the low ppm to ppb range.Moderate sensitivity, typically in the high ppm to low µg/mL range.[2]
Identification Capability Definitive identification through mass spectral fragmentation patterns.Limited to retention time matching with standards; no structural information from the detector.
Quantification Good linearity and accuracy over a wide concentration range.Response can be non-linear and dependent on analyte properties, requiring careful calibration.[3]
Analysis Time Relatively fast, typically 20-30 minutes per sample.Can be longer, depending on the complexity of the separation.
Sample Volatility Requirement Required.Not required.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for purity validation and a comparison of the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Volatile Solvent start->dissolve filter Filter (if necessary) dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify end end quantify->end Purity Report

GC-MS Experimental Workflow for Purity Validation

method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods selectivity Selectivity sensitivity Sensitivity identification Identification quantification Quantification gcms GC-MS gcms->selectivity High gcms->sensitivity High gcms->identification Definitive gcms->quantification Good Linearity hplc HPLC-ELSD hplc->selectivity Moderate hplc->sensitivity Moderate hplc->identification Limited hplc->quantification Non-linear

Comparison of GC-MS and HPLC-ELSD Attributes

Conclusion

For the validation of this compound purity, GC-MS stands out as the superior technique. Its high resolving power, excellent sensitivity, and definitive identification capabilities through mass spectrometry make it the method of choice for ensuring the quality and consistency of this important chemical. While HPLC with detectors like ELSD can be a viable alternative, particularly for non-volatile impurities, it generally offers lower sensitivity and lacks the structural elucidation power of MS. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. However, for a comprehensive and reliable purity assessment of this compound, a validated GC-MS method is highly recommended.

References

A Comparative Analysis of 2-Octyldodecyl Acetate and Isopropyl Myristate in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and sensory characteristics of topical formulations. This guide provides a detailed performance comparison of two commonly used esters: 2-octyldodecyl acetate and isopropyl myristate, offering a scientific basis for formulation decisions.

This comparison synthesizes available physicochemical data and outlines key experimental protocols for performance evaluation. It is important to note that while extensive data is available for isopropyl myristate, specific experimental data for this compound is limited. In such cases, data from structurally similar long-chain esters, such as octyldodecyl myristate and octyldodecyl oleate, have been utilized to provide a reasonable estimation of its properties, with the understanding that these are not direct measurements.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these esters is essential for predicting their behavior in formulations. The following table summarizes key parameters.

PropertyThis compoundIsopropyl MyristateSource
Chemical Formula C22H44O2C17H34O2[1]
Molecular Weight 340.58 g/mol 270.45 g/mol [1]
Appearance Colorless liquid (inferred)Colorless, odorless liquid
Viscosity Low (inferred from octyldodecyl myristate)5-6 mPa·s at 20°C
Density ~0.857 g/cm³ (for octyldodecyl myristate)0.852-0.855 g/cm³ at 20°C[2]
Refractive Index ~1.455 (for octyldodecyl myristate)1.434-1.437 at 20°C[2]
Solubility Insoluble in water; soluble in oils (inferred)Insoluble in water; miscible with most organic solvents and oils

Performance Characteristics

The performance of an emollient ester in a topical formulation is multifaceted, encompassing its sensory profile, its interaction with the skin barrier, and its contribution to the overall stability of the product.

Emollience and Skin Feel

Isopropyl myristate is well-characterized as a non-greasy emollient that provides a light, silky feel on the skin. Its low viscosity contributes to its excellent spreadability, which is a desirable attribute in many cosmetic and pharmaceutical preparations.

This compound , being a larger, branched-chain ester, is also expected to function as an effective emollient. Similar esters like octyldodecyl myristate are described as providing a rich feel and improving spreadability. The larger molecular size of this compound may result in a more substantive and potentially more occlusive film on the skin compared to the lighter feel of isopropyl myristate.

Skin Penetration Enhancement

Isopropyl myristate is widely recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[3][4][5] This property is attributed to its ability to disrupt the ordered lipid structure of the skin's outer layer, thereby increasing the diffusion of the API into the deeper layers of the epidermis.

Formulation Stability

Both esters are generally considered stable and resistant to oxidation. Their compatibility with a wide range of cosmetic and pharmaceutical ingredients makes them versatile formulation components. The choice between the two may depend on the desired viscosity and solvency for other ingredients in the formulation.

Experimental Protocols

To provide a framework for the quantitative comparison of these and other emollient esters, detailed methodologies for key performance experiments are provided below.

Measurement of Skin Hydration (Corneometry)

This non-invasive method measures the electrical capacitance of the skin, which is directly related to its hydration level.

Objective: To quantify the short-term and long-term moisturizing effects of a topical product containing the test ester.

Methodology:

  • Subject Selection: A panel of subjects with healthy, intact skin on the volar forearm is selected.

  • Acclimatization: Subjects are acclimated to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%) for at least 30 minutes prior to measurement.

  • Baseline Measurement: Baseline corneometer readings are taken from designated test sites on the forearms.

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated.

  • Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control sites.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Selection Subject Selection Acclimatization Acclimatization Subject Selection->Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Corneometry Experimental Workflow
Measurement of Transepidermal Water Loss (TEWL)

TEWL is a measure of the rate of water vapor diffusing through the epidermis. It provides an indication of the skin's barrier function.

Objective: To assess the occlusivity of the test ester by measuring its effect on TEWL.

Methodology:

  • Subject Selection and Acclimatization: As per the corneometry protocol.

  • Baseline Measurement: Baseline TEWL measurements are taken using a Tewameter from the designated test sites.

  • Product Application: A standardized amount of the test formulation is applied.

  • Post-Application Measurements: TEWL readings are taken at specified time points.

  • Data Analysis: The reduction in TEWL from baseline is calculated to determine the occlusive effect of the formulation.

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Select & Acclimatize Subjects Select & Acclimatize Subjects Baseline TEWL Baseline TEWL Select & Acclimatize Subjects->Baseline TEWL Apply Product Apply Product Baseline TEWL->Apply Product Measure TEWL over Time Measure TEWL over Time Apply Product->Measure TEWL over Time Calculate TEWL Reduction Calculate TEWL Reduction Measure TEWL over Time->Calculate TEWL Reduction

TEWL Measurement Workflow
Sensory Panel Evaluation

A trained sensory panel can provide quantitative data on the subjective feel and performance of a topical product.

Objective: To characterize and compare the sensory attributes of formulations containing this compound and isopropyl myristate.

Methodology:

  • Panelist Training: A panel of individuals is trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness) on a standardized scale.

  • Sample Preparation: Formulations containing each test ester at a specified concentration are prepared and coded to blind the panelists.

  • Evaluation Protocol: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., volar forearm) and evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Data Collection: Panelists record their ratings for each attribute on a scoresheet.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to identify significant differences in the sensory profiles of the formulations.

G Panelist Training Panelist Training Sample Preparation & Blinding Sample Preparation & Blinding Panelist Training->Sample Preparation & Blinding Standardized Application Standardized Application Sample Preparation & Blinding->Standardized Application Attribute Evaluation (Time Points) Attribute Evaluation (Time Points) Standardized Application->Attribute Evaluation (Time Points) Data Collection Data Collection Attribute Evaluation (Time Points)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Sensory Panel Evaluation Process

Conclusion

Isopropyl myristate is a well-established, light emollient with proven skin penetration-enhancing properties. Its performance is characterized by a non-greasy feel and good spreadability, making it suitable for a wide range of topical applications.

While direct experimental data for this compound is scarce, its chemical structure suggests it is also an effective emollient, likely with a more substantive and potentially more occlusive feel than isopropyl myristate. Its larger molecular size may influence its skin penetration profile and its effect on the delivery of active ingredients.

For formulators, the choice between these two esters will depend on the specific requirements of the product. Isopropyl myristate is a reliable choice for formulations where a light, fast-absorbing feel and penetration enhancement are desired. This compound may be more suitable for products requiring a richer, more moisturizing feel and a more pronounced occlusive barrier. To make a definitive selection, it is recommended that formulators conduct their own comparative studies using the experimental protocols outlined in this guide.

References

A Comparative Guide to the Quantitative Analysis of 2-Octyldodecyl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-octyldodecyl acetate, a long-chain branched ester often found in complex cosmetic and pharmaceutical formulations, is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for this purpose. The selection of the optimal method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Comparison of Analytical Techniques

The following table summarizes the key quantitative performance parameters for the analysis of long-chain esters, providing an estimation for the analysis of this compound based on data for structurally similar compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.
Limit of Detection (LOD) Low µg/L to ng/L range.[1]0.01 - 0.05 µg/mL (with derivatization).[2]~0.1 - 1 mM
Limit of Quantitation (LOQ) ng/L to µg/L range.0.06 mg/L for similar esters.[3]~0.5 - 5 mM
**Linearity (R²) **≥ 0.99[4][5]≥ 0.99[6]≥ 0.999
Precision (%RSD) < 15%< 5%[6]< 1%[7]
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Sample Throughput Moderate to HighHighLow to Moderate
Need for Reference Standard YesYesNo (for relative quantification), Yes (for absolute quantification)
Strengths High sensitivity and selectivity, excellent for complex mixtures.Robust, versatile, and widely available.Non-destructive, requires minimal sample preparation, provides structural information.
Weaknesses May require derivatization for volatile compounds, potential for thermal degradation.Lower sensitivity without derivatization, potential for co-elution.Lower sensitivity compared to MS, higher instrument cost.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are generalized protocols and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using a high-temperature capillary GC coupled with a mass spectrometer.

1. Sample Preparation:

  • Accurately weigh a portion of the complex mixture.

  • Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing this compound. A suitable solvent system would be hexane and methanol/water.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).

  • If necessary, perform derivatization to a more volatile analyte, though for a long-chain ester, direct analysis may be possible with a high-temperature setup.

2. GC-MS Conditions:

  • Column: High-temperature, non-polar capillary column (e.g., DB-1HT, 30 m x 0.25 mm i.d., 0.1 µm film thickness).

  • Injector: Split/splitless injector at 300°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 350°C at 15°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-700.

  • Data Acquisition: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of this compound.

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Follow the same extraction procedure as for GC-MS.

  • After evaporating the extraction solvent, reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a low wavelength, typically around 205-210 nm, where the ester carbonyl group has some absorbance.

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details the use of ¹H-NMR for the quantification of this compound without the need for a specific reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh a known amount of the complex mixture.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

2. ¹H-NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃.

  • Internal Standard: Maleic acid.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification and may need to be determined experimentally (typically > 30 s for quantitative work).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Sufficient to cover all signals of interest.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the area of a well-resolved signal corresponding to a known number of protons in this compound (e.g., the singlet from the acetyl methyl group around 2.0 ppm).

  • Integrate the area of a signal from the internal standard corresponding to a known number of protons (e.g., the singlet from the two protons of maleic acid).

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)

    Where:

    • C_analyte = Concentration of this compound

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

The following diagrams illustrate the typical workflows for quantitative analysis and a decision-making process for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_quantification Data Analysis & Quantification Sample Complex Mixture Sample Extraction Extraction of Lipid Fraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC-UV Analysis Concentration->HPLC NMR qNMR Analysis Concentration->NMR Data Data Acquisition GCMS->Data HPLC->Data NMR->Data Calibration Calibration Curve Data->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result Quantification->Result

Figure 1. General experimental workflow for the quantitative analysis of this compound.

decision_tree Start Start: Select Analytical Method Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Very Complex Matrix? Sensitivity->Matrix Yes Throughput High Throughput Needed? Sensitivity->Throughput No Standard Reference Standard Available? Matrix->Standard No GCMS GC-MS Matrix->GCMS Yes HPLC HPLC-UV Standard->HPLC Yes qNMR qNMR Standard->qNMR No Throughput->Standard No Throughput->HPLC Yes

Figure 2. Decision tree for selecting an appropriate analytical method.

References

The Efficacy of 2-Octyldodecyl Acetate as a Skin Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Chemical Penetration Enhancers

A variety of chemical compounds have been investigated for their ability to enhance skin penetration. Their efficacy is often evaluated based on the enhancement ratio (ER), which is the factor by which the enhancer increases the flux of a drug across the skin compared to a control without the enhancer. The following table summarizes the performance of several common penetration enhancers from different chemical classes.

Enhancer ClassSpecific EnhancerDrug(s) StudiedEnhancement Ratio (ER)Skin ModelReference
Fatty Alcohols DecanolMelatonin~8Hairless rat skin[1]
OctanolMelatonin~5Hairless rat skin[1]
NonanolMelatonin~6Hairless rat skin[1]
Fatty Acids Oleic AcidDiclofenac>10Not specified[2]
Palmitic AcidDiclofenac~8Not specified[2]
Esters Isopropyl MyristateVariousVariableVarious
Terpenes Eucalyptus OilOctyl methoxycinnamate48.78Rat skin[3]
MentholOctyl methoxycinnamate33.5Rat skin[3]
Sulfoxides Dimethyl Sulfoxide (DMSO)VariousVariableVarious[4]
Pyrrolidones N-methyl-2-pyrrolidoneVariousVariableVarious[5]
Azone (Laurocapram) AzoneVariousVariableVarious[4][5]

Experimental Protocols

The in vitro Franz diffusion cell assay is the gold standard for evaluating the skin penetration of topical and transdermal formulations.[6][7][8]

Key Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To determine the rate and extent of permeation of a topically applied active pharmaceutical ingredient (API) through an excised skin membrane.

2. Materials:

  • Franz diffusion cells (static or flow-through)[6][9]
  • Excised skin membrane (human or animal, e.g., porcine ear skin)[10]
  • Receptor solution (e.g., phosphate-buffered saline, sometimes with a solubility enhancer like ethanol or a surfactant)[7]
  • Test formulation containing the API and the penetration enhancer
  • Control formulation (without the penetration enhancer)
  • High-performance liquid chromatography (HPLC) or other suitable analytical method for API quantification[6]
  • Constant temperature water bath or heating block[7]
  • Magnetic stirrers[9]

3. Method:

  • Skin Preparation: Excised full-thickness skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.[9]
  • Cell Assembly: The Franz diffusion cell is assembled, ensuring no air bubbles are trapped beneath the skin membrane. The receptor compartment is filled with a known volume of pre-warmed (32°C ± 1°C) receptor solution and stirred continuously.[7][8]
  • Dosing: A precise amount of the test or control formulation is applied to the surface of the skin in the donor compartment.[10]
  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port for analysis. The volume withdrawn is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.[6]
  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically HPLC.[6]
  • Data Analysis: The cumulative amount of API permeated per unit area of skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) are then calculated.

4. Quality Control:

  • Skin integrity should be assessed before the experiment (e.g., by measuring transepidermal water loss - TEWL).[1]
  • The temperature of the receptor solution should be maintained to mimic physiological conditions (typically 32°C at the skin surface).[7]
  • Sink conditions should be maintained in the receptor compartment, meaning the concentration of the API in the receptor fluid should not exceed 10% of its saturation solubility in that medium.[7]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in evaluating and understanding skin penetration enhancers, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Formulation Formulation Preparation (with/without enhancer) Dosing Application of Formulation Formulation->Dosing Skin Skin Membrane Preparation (e.g., Human, Porcine) FranzCell Franz Cell Assembly Skin->FranzCell FranzCell->Dosing Sampling Receptor Fluid Sampling (at time intervals) Dosing->Sampling Quantification API Quantification (e.g., HPLC) Sampling->Quantification DataAnalysis Data Analysis (Flux, ER Calculation) Quantification->DataAnalysis Conclusion Conclusion on Enhancer Efficacy DataAnalysis->Conclusion

Figure 1. Experimental workflow for evaluating skin penetration enhancers.

Mechanism_of_Action cluster_enhancer Penetration Enhancer Action cluster_sc Stratum Corneum Interaction cluster_pathway Enhanced Permeation Pathway cluster_outcome Outcome Enhancer Lipid-based Enhancer (e.g., Fatty Acid Ester) LipidDisruption Disruption of Intercellular Lipid Lamellae Enhancer->LipidDisruption Fluidization Increased Lipid Fluidity Enhancer->Fluidization Partitioning Increased Drug Partitioning into Stratum Corneum LipidDisruption->Partitioning Diffusivity Increased Drug Diffusivity through Stratum Corneum Fluidization->Diffusivity Permeation Enhanced Drug Permeation Partitioning->Permeation Diffusivity->Permeation

Figure 2. Proposed mechanism of action for lipid-based skin penetration enhancers.

References

A Comparative Sensory Analysis of Emollients: Featuring 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug formulations and cosmetic products, the sensory experience is a critical factor influencing patient and consumer compliance and acceptance. Emollients, as key components of these formulations, play a pivotal role in defining the tactile properties of a product. This guide provides a comparative sensory analysis of various emollients, with a special focus on the high molecular weight ester, 2-octyldodecyl acetate, against other commonly used alternatives. The information presented herein is supported by established experimental protocols and an understanding of the underlying neurosensory pathways of tactile perception.

Comparative Sensory & Physicochemical Data of Emollients

The selection of an emollient is a strategic decision that significantly impacts the final product's texture, spreadability, and after-feel. While direct, publicly available quantitative sensory data for this compound is limited, we can infer its likely sensory profile based on its chemical class (high molecular weight ester) and compare it with other well-characterized emollients. The following table summarizes key sensory attributes and related physicochemical properties for a range of emollients. It is important to note that sensory perception is subjective and data can vary between studies and trained panels.

EmollientChemical ClassViscosity (mPa·s at 20°C)SpreadingAbsorbencyGreasinessAfter-feel
This compound (Proxy Data) High MW EsterMedium-HighMediumMediumMediumCushioned, Substantive
Isopropyl Myristate Low MW EsterLowHighFastLowLight, Powdery
Caprylic/Capric Triglyceride Medium-chain TriglycerideMediumMedium-HighMediumLow-MediumSmooth, Non-greasy
Dimethicone (5 cSt) SiliconeLowHighFastLowLight, Silky
Mineral Oil (Light) HydrocarbonMediumMediumSlowHighOcclusive, Greasy
Squalane Hydrocarbon (plant-derived)MediumMedium-HighMediumLowLight, Non-greasy
Octyldodecanol Fatty AlcoholHighLow-MediumSlowHighRich, Waxy

Note: The data for this compound is presented as proxy information based on the typical performance of high molecular weight esters. The other data points are compiled from various industry and academic sources for comparative purposes.

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible sensory data for emollients, a standardized methodology is crucial. The following protocol outlines the key steps in conducting a Quantitative Descriptive Analysis (QDA) for cosmetic emollients.[1]

Objective:

To quantitatively assess and compare the sensory attributes of different emollients when applied to the skin.

Materials:
  • Test emollients (e.g., this compound and comparators)

  • Trained sensory panel (typically 10-15 panelists)

  • Controlled environment room (constant temperature and humidity)

  • Standardized application tools (e.g., micropipettes, cosmetic sponges)

  • Data collection software or standardized paper forms

  • Skin cleansing materials (e.g., mild soap, water, soft towels)

Methodology:
  • Panelist Training and Calibration:

    • Panelists are trained to identify and rate the intensity of specific sensory attributes.

    • Reference standards representing low and high intensities for each attribute are used for calibration.

    • Panelists must demonstrate consistency and repeatability in their evaluations to qualify.

  • Sample Preparation and Presentation:

    • Emollients are presented in standardized, coded containers to blind the panelists.

    • A precise amount of each emollient is dispensed for application (e.g., 0.1 mL).

  • Application Procedure:

    • Panelists cleanse a designated area of their forearm with mild soap and water and pat dry.

    • The specified amount of the emollient is applied to the test area.

    • Panelists are instructed to spread the emollient in a standardized manner (e.g., circular motions for a set duration).

  • Sensory Attribute Evaluation:

    • Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, immediately after, and after 5-10 minutes).

    • Commonly evaluated attributes include:

      • Spreadability: The ease with which the emollient spreads across the skin.

      • Absorbency: The perceived speed at which the emollient is absorbed into the skin.

      • Greasiness/Oiliness: The amount of oily or greasy residue perceived on the skin.

      • Stickiness/Tackiness: The degree of stickiness or tackiness felt on the skin surface.

      • Gloss: The shininess of the skin after application.

      • Softness/Smoothness: The perceived softness and smoothness of the skin after application.

      • After-feel: The final tactile sensation left on the skin after the emollient has dried down.

  • Data Collection and Analysis:

    • Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • The data is collected and statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences between the emollients.

    • Results are often visualized using spider plots or radar charts for easy comparison of the sensory profiles.[2]

Mandatory Visualizations

Signaling Pathway of Emollient Perception

The perception of an emollient's texture and feel is a complex process initiated by the activation of specialized mechanoreceptors in the skin.[3][4] These receptors transduce the physical stimuli of the emollient application into neural signals that are then processed by the central nervous system. The following diagram illustrates this somatosensory pathway.

Emollient_Perception_Pathway cluster_skin Skin Application cluster_neural_pathway Neural Pathway cluster_perception Perception Emollient Emollient Application (Pressure, Flow, Texture) Mechanoreceptors Mechanoreceptors (Merkel's Discs, Meissner's Corpuscles, Ruffini Endings, Pacinian Corpuscles) Emollient->Mechanoreceptors Stimulation Sensory_Neurons First-Order Sensory Neurons Mechanoreceptors->Sensory_Neurons Transduction Spinal_Cord Spinal Cord (Dorsal Horn) Sensory_Neurons->Spinal_Cord Signal Transmission Brainstem Brainstem (Medulla) Spinal_Cord->Brainstem Ascending Tracts Thalamus Thalamus Brainstem->Thalamus Medial Lemniscus Somatosensory_Cortex Primary Somatosensory Cortex (Postcentral Gyrus) Thalamus->Somatosensory_Cortex Thalamocortical Projections Perception Conscious Perception of: - Spreadability - Absorbency - Greasiness - After-feel Somatosensory_Cortex->Perception Interpretation

Caption: Somatosensory pathway of emollient perception from skin to brain.

Experimental Workflow for Sensory Analysis

The successful execution of a comparative sensory analysis of emollients relies on a structured and well-defined workflow. This ensures that the results are both reliable and reproducible. The diagram below outlines the key stages of this experimental process.

Sensory_Analysis_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Define_Objectives Define Objectives & Emollients Select_Panel Select & Train Sensory Panel Define_Objectives->Select_Panel Develop_Protocol Develop Evaluation Protocol Select_Panel->Develop_Protocol Prepare_Samples Prepare & Code Emollient Samples Develop_Protocol->Prepare_Samples Conduct_Sessions Conduct Sensory Evaluation Sessions Prepare_Samples->Conduct_Sessions Collect_Data Collect Panelist Data Conduct_Sessions->Collect_Data Analyze_Data Statistical Analysis (e.g., ANOVA) Collect_Data->Analyze_Data Visualize_Results Visualize Data (e.g., Spider Plots) Analyze_Data->Visualize_Results Generate_Report Generate Final Comparison Report Visualize_Results->Generate_Report

Caption: Workflow for the sensory analysis of cosmetic emollients.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-octyldodecyl acetate. The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. The methodologies and data presented are based on established principles for analytical method validation, primarily following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to this compound Analysis

This compound is a long-chain ester used in various industrial applications, including cosmetics and lubricants. Accurate quantification of this compound is crucial for quality control and formulation development. HPLC is a powerful and widely used technique for the analysis of such non-volatile compounds. Method validation is a critical step to ensure the reliability of the analytical data.

Comparison of Analytical Methodologies

While other techniques like Gas Chromatography (GC) could be considered for ester analysis, HPLC is often preferred for large molecules like this compound due to its lower volatility. A Reverse-Phase HPLC (RP-HPLC) method is particularly well-suited for separating non-polar to moderately polar compounds.

Alternative Method Considerations:

  • Gas Chromatography (GC): Suitable for volatile compounds. Derivatization might be necessary for less volatile esters, adding complexity to the sample preparation.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and uses less organic solvent compared to HPLC, presenting a "greener" alternative. However, instrumentation is less common in standard analytical laboratories.

This guide focuses on a validated RP-HPLC method due to its robustness, accessibility, and applicability to this compound.

Experimental Protocol: HPLC Method Validation

A detailed experimental protocol for the validation of an HPLC method for this compound is provided below.

3.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector (UVD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

3.2. Validation Parameters and Procedures

The method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities (2-octyldodecanol and acetic acid).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2][5] A series of five standard solutions of this compound were prepared at concentrations ranging from 50 to 150 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][5] Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][5]

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5] These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] Robustness was evaluated by slightly varying the mobile phase composition, flow rate, and column temperature.

Data Presentation and Results

The following tables summarize the quantitative data obtained during the HPLC method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
502510
753745
1004990
1256260
1507515
Correlation Coefficient (r²) 0.9998
Regression Equation y = 50.1x - 5

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120118.899.0%
Average Recovery 99.8%

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of 6 replicates0.85%≤ 2%
Intermediate Precision % RSD (Day 1 vs. Day 2)1.2%≤ 2%

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Table 5: Robustness Data

Parameter VariedVariation% RSD of Peak Area
Mobile Phase Composition 83:17 and 87:131.5%
Flow Rate 0.9 and 1.1 mL/min1.8%
Column Temperature 28°C and 32°C1.3%

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I Compile Results D->I Compile Results E->I Compile Results F->I Compile Results G->I Compile Results H->I Compile Results J Method Implementation I->J Approve Method

Caption: Workflow for HPLC Method Validation.

Conclusion

The presented HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis. The low LOD and LOQ values indicate good sensitivity of the method. This validated method provides a reliable tool for researchers, scientists, and drug development professionals working with this compound.

References

Unveiling the Occlusive Potential of 2-Octyldodecyl Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the occlusive properties of excipients is paramount in formulating effective topical and dermatological products. This guide provides a comprehensive assessment of 2-octyldodecyl acetate's occlusive capabilities, comparing it with established alternatives. The information is supported by experimental data and detailed methodologies to aid in formulation decisions.

This compound, an ester of 2-octyldodecanol and acetic acid, is primarily utilized in cosmetics as an emollient and skin conditioning agent. Its chemical structure suggests it forms a semi-occlusive film on the skin, contributing to moisture retention. While direct quantitative data on the occlusivity of this compound is not extensively available in public literature, its performance can be contextualized by comparing it to well-characterized occlusive agents.

Comparative Analysis of Occlusive Agents

The efficacy of an occlusive agent is primarily determined by its ability to reduce Transepidermal Water Loss (TEWL), the passive evaporation of water from the skin's surface. A lower TEWL value indicates a more effective occlusive barrier. The following table summarizes the occlusive properties of various agents, providing a benchmark against which the expected performance of this compound can be evaluated.

IngredientTypeOcclusivity (TEWL Reduction)Key Characteristics
Petrolatum HydrocarbonUp to 99%[1]Gold standard for occlusion; greasy texture.[2]
Lanolin Wax Ester~32% reduction in moisture loss[3]Effective emollient and occlusive agent.[4]
Dimethicone SiliconeForms a physical barrier to seal hydration[5]Non-comedogenic, provides a smooth, non-greasy feel.[5]
This compound EsterData not available (expected to be semi-occlusive)Emollient with good spreadability and a non-greasy feel.
Other Cosmetic Esters EstersVariable, generally considered semi-occlusive[6][7]Wide range of sensory profiles and occlusivity levels.

Experimental Protocols for Assessing Occlusivity

To ensure accurate and reproducible assessment of an ingredient's occlusive properties, standardized experimental protocols are essential. The two primary methods employed are Transepidermal Water Loss (TEWL) measurement and Corneometry.

Transepidermal Water Loss (TEWL) Measurement

Principle: TEWL measurement directly quantifies the rate of water vapor flux from the skin surface. A lower TEWL rate after product application indicates a more occlusive film.

Methodology:

  • Subject Acclimatization: Subjects are required to rest in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurement to allow their skin to equilibrate.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm.

  • Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied evenly to the test site.

  • Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application to assess the change in water loss over time.

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and an untreated control site is calculated to determine the occlusivity of the product.

Corneometry

Principle: Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance. An increase in skin capacitance after product application suggests an increase in skin hydration, which can be an indirect measure of occlusion.

Methodology:

  • Subject Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Baseline Measurement: A baseline Corneometer reading is taken from a designated test area.

  • Product Application: A standardized amount of the test product is applied to the skin.

  • Post-Application Measurements: Corneometer readings are taken at various time points after application to monitor changes in skin hydration.

  • Data Analysis: The increase in skin hydration is compared to the baseline and an untreated control site to evaluate the moisturizing and occlusive effects of the formulation.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes involved in assessing and understanding skin occlusion, the following diagrams are provided.

Experimental_Workflow cluster_pre Pre-Measurement cluster_measurement Measurement cluster_post Post-Measurement Acclimatization Subject Acclimatization Baseline Baseline Measurement (TEWL/Corneometry) Acclimatization->Baseline Stabilize Skin Application Product Application Baseline->Application Post_Application Post-Application Measurements Application->Post_Application Time Intervals Analysis Data Analysis Post_Application->Analysis Conclusion Conclusion on Occlusivity Analysis->Conclusion

Caption: Experimental workflow for assessing skin occlusivity.

Occlusive_Mechanism cluster_skin Skin Barrier cluster_agent Occlusive Agent Action SC Stratum Corneum Film Semi-permeable Film SC->Film Reduced TEWL Dermis Dermis (Water Reservoir) Dermis->SC Water Diffusion OcclusiveAgent This compound (or other occlusive) OcclusiveAgent->Film Forms Film->SC Traps Moisture

Caption: Mechanism of action for occlusive agents on the skin.

Conclusion

References

A Comparative Analysis of 2-Octyldodecyl Acetate and Other Long-Chain Esters in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of topical and transdermal drug delivery, the choice of excipients is paramount to ensure optimal therapeutic efficacy. Long-chain esters are a class of compounds widely utilized as emollients and penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the formidable barrier of the stratum corneum. This guide provides a comparative analysis of 2-octyldodecyl acetate, a Guerbet ester, with other commonly used long-chain esters such as isopropyl myristate, isopropyl palmitate, and ethyl oleate. The comparison focuses on their physicochemical properties and their role in enhancing drug permeation, supported by available experimental data and methodologies.

Physicochemical Properties: A Tabular Comparison

The selection of a suitable long-chain ester is often dictated by its physical and chemical properties, which influence formulation stability, sensory characteristics, and drug delivery performance. The following table summarizes key physicochemical parameters for this compound and its counterparts. It is important to note that experimental data for this compound is limited, and some values are predicted.

PropertyThis compoundIsopropyl MyristateIsopropyl PalmitateEthyl Oleate
Molecular Formula C₂₂H₄₄O₂C₁₇H₃₄O₂C₁₉H₃₈O₂C₂₀H₃₈O₂
Molecular Weight ( g/mol ) 340.58270.45298.51310.51
Viscosity (mPa·s at 20-25°C) Data not available~5-65-10[1]3.9[2]
Density (g/cm³ at 20-25°C) Data not available~0.85~0.8520.87[3]
Melting Point (°C) Data not available~313-15[1]-32[3]
Boiling Point (°C) Data not available167 (9 mmHg)160 (2 mmHg)[1]216–218 (15 hPa)[3]
Solubility in Water InsolubleInsolubleInsolubleInsoluble
Solubility of Ibuprofen (% w/w) Data not available> 16[4]Data not availableData not available
Solubility of Diclofenac Diethylamine Data not availableSignificant solubilizer[5]Data not availableData not available
Skin Permeation Enhancement Ratio (ER) Data not available~8 for Diclofenac Sodium[6]Data not availableData not available

Performance as Skin Penetration Enhancers

Long-chain esters enhance the permeation of drugs through the skin primarily by disrupting the highly ordered lipid structure of the stratum corneum. This mechanism involves the insertion of the ester molecules into the lipid bilayers, thereby increasing their fluidity and creating pathways for drug molecules to diffuse through.

This compound , being a Guerbet ester, possesses a branched-chain structure. This branching is expected to create more significant disruption in the stratum corneum lipids compared to its linear counterparts, potentially leading to enhanced drug permeation. However, the bulky nature of branched-chain esters might also hinder their own partitioning into the stratum corneum, which could offset the penetration-enhancing effect. Studies on other branched-chain alkanols have shown lower enhancer potency compared to their linear analogs[7].

Isopropyl Myristate (IPM) is a well-established penetration enhancer. It has been shown to synergistically enhance the flux of drugs like diclofenac sodium when combined with other excipients like propylene glycol[6]. Its mechanism involves increasing the drug's affinity for the vehicle and altering the lipid barrier of the skin.

Isopropyl Palmitate (IPP) shares structural similarities with IPM and is also used as an emollient and penetration enhancer. It is known for its good spreading characteristics on the skin[1][8].

Ethyl Oleate , an unsaturated ester, is less viscous than many fixed oils and is rapidly absorbed by body tissues[2]. The presence of a double bond in its structure can also contribute to the fluidization of the stratum corneum lipids.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which long-chain esters enhance skin penetration is through the fluidization of the stratum corneum's intercellular lipid lamellae. This process can be visualized as the insertion of the enhancer molecules between the organized lipid chains, leading to a more disordered and permeable barrier.

G cluster_0 Stratum Corneum (SC) cluster_1 Topical Formulation cluster_2 Deeper Skin Layers SC_lipids Highly Ordered Lipid Bilayers Ceramides Cholesterol Fatty Acids Disrupted_lipids Disrupted Lipid Bilayers SC_lipids->Disrupted_lipids Fluidization & Disruption Ester Long-Chain Ester (e.g., this compound) Ester->SC_lipids Partitioning into SC API Active Pharmaceutical Ingredient (API) API->Disrupted_lipids Enhanced Diffusion Target Therapeutic Target Disrupted_lipids->Target Increased Permeation

Caption: Mechanism of skin penetration enhancement by long-chain esters.

Experimental Protocols

To quantitatively assess and compare the performance of different long-chain esters, standardized in vitro skin permeation studies are essential.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the flux and permeability coefficient of a model drug through excised skin when formulated with different long-chain esters.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulations: Model drug dissolved in this compound, isopropyl myristate, isopropyl palmitate, and ethyl oleate.

  • Control formulation: Model drug in a standard vehicle (e.g., propylene glycol).

  • High-performance liquid chromatography (HPLC) system for drug quantification.

Methodology:

  • Skin Preparation: Full-thickness skin is carefully excised and dermatomed to a thickness of approximately 500 µm. The integrity of the skin barrier is assessed by measuring transepidermal water loss (TEWL).

  • Franz Cell Assembly: The dermatomed skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution. The receptor compartment is filled with a known volume of pre-warmed (32 ± 1 °C) receptor solution and stirred continuously.

  • Dosing: A finite dose (e.g., 10 mg/cm²) of the test or control formulation is applied evenly to the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated by dividing Jss by the initial drug concentration in the donor formulation. The enhancement ratio (ER) is calculated by dividing the flux of the test formulation by the flux of the control formulation.

G A Skin Preparation (Excision, Dermatomization) B Skin Integrity Test (TEWL) A->B C Franz Cell Assembly B->C D Formulation Application (Finite Dose) C->D E Sampling from Receptor Compartment D->E F HPLC Analysis E->F G Data Analysis (Flux, Kp, ER) F->G

Caption: Experimental workflow for in vitro skin permeation studies.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To investigate the mechanism of action of long-chain esters by observing changes in the molecular structure of the stratum corneum lipids.

Methodology:

  • Excised skin samples are treated with the respective long-chain ester for a defined period.

  • The treated skin is mounted on the ATR crystal of the FTIR spectrometer.

  • Spectra are recorded in the mid-infrared region (4000-400 cm⁻¹).

  • Changes in the position and shape of the C-H stretching vibration peaks (around 2850 and 2920 cm⁻¹) are analyzed to assess the degree of lipid fluidization. An increase in the peak frequency indicates a more disordered (fluid) state of the lipid chains.

Conclusion

While direct experimental data for this compound is scarce, its branched-chain Guerbet ester structure suggests a potential for significant disruption of the stratum corneum lipids, a key mechanism for enhancing drug penetration. Compared to well-characterized linear esters like isopropyl myristate and isopropyl palmitate, this compound may offer unique formulation advantages due to its different molecular geometry. However, without empirical data on its viscosity, drug solubility, and skin permeation enhancement, its superiority over other long-chain esters cannot be definitively concluded. Further experimental investigation using standardized protocols, such as in vitro permeation studies and ATR-FTIR spectroscopy, is crucial to fully elucidate the performance of this compound and guide its effective application in the development of advanced topical and transdermal drug delivery systems. Researchers and formulation scientists are encouraged to conduct such studies to build a comprehensive understanding of this promising, yet under-characterized, excipient.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Octyldodecyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before handling 2-Octyldodecyl acetate, it is crucial to be familiar with its properties and potential hazards. The following table summarizes key safety and physical data, compiled from information on analogous long-chain esters.

PropertyValueSource
Chemical Formula C22H44O2Inferred
Appearance Likely a colorless to pale yellow liquidAnalogy
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coatGeneral Best Practice
In case of Skin Contact Wash off immediately with soap and plenty of water.[1][2]
In case of Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1]
In case of Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3]
In case of Inhalation Move to fresh air.[2][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations.[5] It is imperative to treat this substance as a chemical waste product and manage it through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

1. Waste Identification and Classification:

  • Based on available data for similar compounds, this compound is not expected to be a listed hazardous waste. However, it is the generator's responsibility to make a final determination.

  • Consult your institution's EHS department for guidance on classifying this specific waste stream.

2. Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

  • Label the container clearly with "Waste this compound" and any other information required by your institution.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

3. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your EHS department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[6]

4. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and any contaminated soil into a sealed container for disposal as chemical waste.

  • Ventilate the area of the spill.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_spill Spill Response A Identify Waste: This compound B Consult Institutional EHS for Classification A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Submit Waste Pickup Request to EHS D->E F Licensed Waste Contractor Disposal E->F G Spill Occurs H Absorb with Inert Material G->H I Collect Contaminated Material in Sealed Container H->I I->C Treat as Waste

Disposal decision workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or compliance. Always consult your institution's specific guidelines and your EHS department for the most accurate and up-to-date information.

References

Navigating the Safe Handling of 2-Octyldodecyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Octyldodecyl acetate, a key ingredient in various formulations. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the safety data of structurally similar chemicals, including n-Octyl acetate, Decyl acetate, and Dodecyl acetate. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE, categorized by the type of protection.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Due to the absence of specific breakthrough time data for this compound, it is recommended to change gloves frequently and immediately if they become contaminated.
Body Protection A laboratory coat or a chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection Generally not required under normal, well-ventilated conditions. If aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes the risk of inhaling airborne droplets or vapors.

Operational Plans: From Handling to Disposal

A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential vapors.

  • Ignition Sources: Keep the substance away from open flames, sparks, and other potential sources of ignition. Although not classified as a flammable liquid, it is combustible[1].

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste materials, including contaminated absorbents and personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.[2]

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor.

Emergency Procedures: A Step-by-Step Guide

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Transfer Chemical Transfer Chemical Ensure Ventilation->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor

Caption: A logical workflow for the safe handling of this compound.

Spill_Response_Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear Appropriate PPE Wear Appropriate PPE Evacuate Area->Wear Appropriate PPE Contain Spill with Absorbent Contain Spill with Absorbent Wear Appropriate PPE->Contain Spill with Absorbent Collect Waste Collect Waste Contain Spill with Absorbent->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Properly Dispose of Waste Properly Decontaminate Area->Dispose of Waste Properly

Caption: Step-by-step procedure for responding to a this compound spill.

References

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